N,N-Dimethyltriisopropylsilylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-tri(propan-2-yl)silylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NSi/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-11H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGLSXXPVKFUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399552 | |
| Record name | N,N-Dimethyltriisopropylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181231-66-3 | |
| Record name | N,N-Dimethyl-1,1,1-tris(1-methylethyl)silanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181231-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyltriisopropylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyltriisopropylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyltriisopropylsilylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyltriisopropylsilylamine, a sterically hindered organosilicon compound, serves as a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application as a silylating agent, and a summary of its spectral data. The information presented is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective utilization of this versatile chemical.
Chemical and Physical Properties
This compound, also known as (Dimethylamino)triisopropylsilane, is a colorless liquid with a characteristic ammonia-like odor.[1] It is recognized for its utility in a variety of chemical processes owing to its unique structural and reactive characteristics.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 181231-66-3 | [1][2][3] |
| Molecular Formula | C₁₁H₂₇NSi | [1][2] |
| Molecular Weight | 201.42 g/mol | [1][2] |
| Melting Point | 27-30 °C | [1] |
| Boiling Point | 76-78 °C at 8 mmHg | [1] |
| Density | 0.833 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.451 | [1] |
| Flash Point | 67 °C | [1] |
| Solubility | Insoluble in water.[1] Good solubility in organic solvents.[4] | |
| Vapor Pressure | 0.0585 mmHg at 25°C | [1] |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the triisopropylsilyl and dimethylamino groups. The protons of the three isopropyl groups will likely appear as a complex multiplet or as a doublet and a septet. The six protons of the two methyl groups on the nitrogen atom are chemically equivalent and should give a single sharp peak.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, distinct signals are expected for the carbons of the isopropyl groups (both methine and methyl carbons) and the methyl carbons of the dimethylamino group. The chemical shifts of these carbons are influenced by the neighboring silicon and nitrogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorptions corresponding to C-H stretching and bending vibrations of the alkyl groups. A key feature will be the Si-N stretching vibration. Based on analogous silylamines, this peak is expected in the fingerprint region. For instance, in N,N-dimethylmethanamine (trimethylamine), C-N vibrations are observed in the 1220-1020 cm⁻¹ range.[5]
Mass Spectrometry
Mass spectrometry of this compound would show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl and isopropyl groups, as well as cleavage of the Si-N bond. Predicted collision cross-section values for various adducts have been calculated.[6]
Chemical Reactivity and Applications
This compound is primarily utilized as a silylating agent, a reagent for introducing a triisopropylsilyl (TIPS) group into a molecule.[1] The bulky triisopropylsilyl group is an effective protecting group for various functional groups, particularly alcohols, due to its steric hindrance which provides stability under a range of reaction conditions.
Silylation of Alcohols
The silylation of alcohols involves the reaction of the hydroxyl group with this compound to form a triisopropylsilyl ether. This reaction protects the alcohol functionality, allowing for subsequent chemical transformations on other parts of the molecule. The dimethylamino group acts as a leaving group.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of silylamines involves the reaction of a silyl halide with an amine. For this compound, this would involve the reaction of triisopropylsilyl chloride with dimethylamine.
General Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of triisopropylsilyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of dimethylamine (in a suitable solvent or as a condensed gas) to the stirred solution of triisopropylsilyl chloride. An excess of dimethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
The reaction progress can be monitored by techniques such as TLC or GC.
-
Upon completion, the reaction mixture will contain the product and dimethylammonium chloride precipitate.
-
Filter the mixture to remove the salt and wash the solid with the anhydrous solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Silylation of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol.
Workflow for Alcohol Silylation:
Figure 1. General workflow for the silylation of an alcohol.
Detailed Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add this compound (1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude silyl ether.
-
Purify the crude product by column chromatography on silica gel to afford the pure triisopropylsilyl-protected alcohol.
Safety and Handling
This compound is classified as an irritant.[1] It is advisable to handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.[1]
Logical Relationships in Silylation
The choice of silylating agent and reaction conditions is critical for achieving the desired outcome in organic synthesis. The steric bulk of the silyl group and the reactivity of the silylating agent are key factors to consider.
Figure 2. Factors influencing the outcome of a silylation reaction.
Conclusion
This compound is a specialized silylating agent with applications in complex organic synthesis, particularly where a bulky and stable protecting group is required. Its physical and chemical properties, as outlined in this guide, provide a foundation for its effective use in the laboratory. The provided experimental protocols offer a starting point for the synthesis and application of this reagent. As with any chemical procedure, optimization may be necessary based on the specific substrate and desired outcome.
References
- 1. Cas 181231-66-3,(DIMETHYLAMINO)TRIISOPROPYLSILANE 96 | lookchem [lookchem.com]
- 2. Silane reagent 6 page [m.chemicalbook.com]
- 3. Category of chemicals: Silane reagent - chemBlink [chemblink.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to N,N-Dimethyltriisopropylsilylamine
CAS Number: 181231-66-3
This technical guide provides a comprehensive overview of N,N-Dimethyltriisopropylsilylamine, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document covers the synthesis, properties, and key applications of this compound, with a particular focus on its role as a silylating agent for the introduction of the triisopropylsilyl (TIPS) protecting group, a critical component in modern organic synthesis.
Chemical Properties and Specifications
This compound is a sterically hindered aminosilane that serves as an effective reagent for the introduction of the triisopropylsilyl (TIPS) protecting group. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 181231-66-3 |
| Molecular Formula | C₁₁H₂₇NSi |
| Molecular Weight | 201.43 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 76-78 °C @ 8 mmHg |
| Density | 0.833 g/mL at 25 °C |
Synthesis
A general and reliable method for the synthesis of this compound involves the reaction of triisopropylsilyl chloride with dimethylamine. This nucleophilic substitution reaction typically proceeds in an inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triisopropylsilyl chloride
-
Dimethylamine (in a suitable solvent like THF or as a condensed gas)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triethylamine or other suitable base
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with a solution of dimethylamine in anhydrous diethyl ether.
-
The solution is cooled to 0 °C in an ice bath.
-
Triisopropylsilyl chloride, dissolved in anhydrous diethyl ether, is added dropwise to the stirred dimethylamine solution via the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.
-
The reaction mixture is cooled to room temperature, and the resulting ammonium salt precipitate is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a highly effective silylating agent. The triisopropylsilyl (TIPS) group it introduces is a robust protecting group for various functional groups, most notably alcohols. The steric bulk of the three isopropyl groups provides significant stability to the resulting silyl ether, making it resistant to a wide range of reaction conditions.
Protection of Alcohols
In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to selectively protect hydroxyl groups to prevent unwanted side reactions. The TIPS group is particularly valuable due to its high stability under both acidic and basic conditions, while still being removable under specific conditions, typically with a fluoride source like tetrabutylammonium fluoride (TBAF).
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a cornerstone of modern drug discovery, enabling the rapid and efficient assembly of peptides. During SPPS, the side chains of amino acids must be protected to ensure the correct peptide sequence is formed. While this compound is not directly used in the main SPPS workflow, the related compound, triisopropylsilane (TIS), is a critical reagent in the final cleavage step. TIS acts as a cation scavenger, preventing the reactive carbocations generated during the acidic cleavage of other protecting groups from causing undesired modifications to sensitive amino acid residues like tryptophan and methionine. The use of a bulky silyl protecting group like TIPS, introduced by this compound, can be advantageous for certain synthetic strategies requiring orthogonal protection schemes.
Experimental Protocol: General Procedure for TIPS Protection of a Primary Alcohol
Materials:
-
Primary alcohol substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
The primary alcohol is dissolved in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
This compound (typically 1.1 to 1.5 equivalents) is added to the solution via syringe.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure TIPS-protected alcohol.
An In-depth Technical Guide to N,N-Dimethyltriisopropylsilylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyltriisopropylsilylamine is a sterically hindered organosilicon compound widely utilized in organic synthesis. Its primary application is as a silylating agent for the protection of sensitive functional groups, particularly alcohols. The bulky triisopropylsilyl (TIPS) group provides significant steric shielding, rendering the resulting silyl ether stable to a wide range of reaction conditions, yet cleavable under specific protocols. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.
Core Chemical Properties
This compound is characterized by its unique structure, which combines a reactive dimethylamino group with a sterically demanding triisopropylsilyl moiety. This combination dictates its utility as a highly effective and selective silylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₇NSi | [1][2] |
| Molecular Weight | 201.42 g/mol | [1][2] |
| CAS Number | 181231-66-3 | [1][2] |
| Monoisotopic Mass | 201.19127 Da | [3] |
| Appearance | Liquid (presumed) | General Chemical Knowledge |
| InChI Key | RDGLSXXPVKFUJI-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
The synthesis of N,N-dialkylaminosilanes is typically achieved through the reaction of the corresponding chlorosilane with a secondary amine.
General Synthesis Protocol:
A common synthetic route involves the reaction of triisopropylsilyl chloride with dimethylamine. The reaction is typically performed in an inert solvent, and a base may be used to scavenge the hydrochloric acid byproduct, or an excess of dimethylamine can serve the same purpose.
-
Reactants: Triisopropylsilyl chloride, Dimethylamine.
-
Solvent: Aprotic solvents such as dichloromethane, diethyl ether, or tetrahydrofuran.
-
Procedure: Dimethylamine is added to a solution of triisopropylsilyl chloride in an inert solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred, often at reduced temperatures to control the exothermic reaction. After completion, the resulting dimethylammonium chloride salt is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation.
Applications in Organic Synthesis
The primary role of this compound is the protection of alcohols through silylation. The dimethylamino group acts as a leaving group upon reaction with the alcohol's hydroxyl proton, forming the volatile and non-nucleophilic dimethylamine.
Key Applications:
-
Protection of Alcohols: It is a reagent of choice for introducing the triisopropylsilyl (TIPS) protecting group, which is known for its high steric bulk and stability. This is crucial in multi-step syntheses where selective protection and deprotection are required.
-
Base in Silylation Reactions: The dimethylamino moiety allows the compound to act as both the silylating agent and the base, simplifying reaction setups by eliminating the need for an additional non-nucleophilic base.
-
High Selectivity: Due to its significant steric hindrance, it can selectively silylate less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.
Experimental Workflow and Signaling Pathways
The diagram below illustrates the logical workflow for the protection of a primary alcohol using this compound. The process is a straightforward nucleophilic substitution at the silicon center.
Caption: General workflow for the silylation of an alcohol.
Safety and Handling
As with many reactive organosilicon compounds and amines, this compound requires careful handling.
Hazard Summary:
-
Corrosivity: Amines can be corrosive and cause severe skin burns and eye damage[4][5].
-
Toxicity: May be toxic if swallowed[4].
-
Flammability: Many related low-molecular-weight aminosilanes are flammable liquids[6][7].
-
Moisture Sensitivity: Reacts with water and moisture in the air, potentially liberating dimethylamine[7].
Handling Protocols:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[4][5].
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors[6].
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids[6][8].
-
Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment. Suitable extinguishing media include dry chemical, foam, or carbon dioxide[6][8].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations[5].
References
- 1. This compound/CAS:181231-66-3-HXCHEM [hxchem.net]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C11H27NSi) [pubchemlite.lcsb.uni.lu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
- 7. gelest.com [gelest.com]
- 8. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Safety and Handling of N,N-Dimethyltriisopropylsilylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for N,N-Dimethyltriisopropylsilylamine (CAS No. 181231-66-3). The information is intended to support the safe and effective use of this reagent in a laboratory setting. Due to the limited availability of a complete safety dataset for this specific compound, this guide incorporates data from available safety data sheets for structurally similar silylamines, alongside the known properties of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature with a potent, ammonia-like odor. It is crucial to handle this compound with appropriate engineering controls to mitigate exposure to its vapors.[1] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 181231-66-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₇NSi | [1][2][3] |
| Molecular Weight | 201.42 g/mol | [1][2][3] |
| Appearance | Solid | [1][5] |
| Odor | Strong, ammonia-like | [1] |
| Melting Point | 27-30 °C (80.6-86 °F) | [1][4][5] |
| Boiling Point | 76-78 °C (169-172 °F) at 8 mmHg | [1][4][5] |
| Density | 0.833 g/mL at 25 °C (77 °F) | [1][4][5] |
| Flash Point | 67 °C (153 °F) | [1][4][5] |
| Water Solubility | Insoluble; reacts rapidly with water | [1][5] |
| Refractive Index | n20/D 1.451 | [1][4][5] |
Hazard Identification and Classification
This compound is classified as an irritant.[1][4] Contact with the skin, eyes, and respiratory tract can cause irritation. As with many silylating agents, its reactivity with water and protic solvents is a primary hazard. This reaction can be vigorous and may release flammable or toxic byproducts.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Hazard and Risk Phrases:
-
Risk Statements: R 36/37/38 (Irritating to eyes, respiratory system and skin)[1][4]
-
Safety Statements: S 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.)[1][4]
Personal Protective Equipment (PPE)
Due to the irritant nature of this compound and its reactivity, a comprehensive approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling this compound:
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact which can cause irritation. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling outside of a certified chemical fume hood. | Mitigates the risk of respiratory tract irritation from inhaling vapors. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid all contact with skin, eyes, and clothing.
-
Prevent the inhalation of vapor or dust.
-
Keep away from sources of ignition as the compound is flammable.
-
Ground all equipment when transferring the material to prevent static discharge.
-
Avoid contact with water and other protic solvents, as it reacts rapidly.
Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as oxidizing agents, acids, and moisture.
-
The storage area should be designated for flammable and moisture-sensitive chemicals.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, acetone) followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire Fighting Measures:
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. Do not use water.
-
Specific Hazards: The compound is flammable and may produce toxic fumes of nitrogen oxides and silicon oxides upon combustion. Vapors may travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocol: Silylation of a Primary Alcohol
The following is a general protocol for the silylation of a primary alcohol using this compound. This procedure should be adapted based on the specific substrate and reaction scale.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
-
Nitrogen or Argon gas supply
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to dissolve the alcohol.
-
Addition of Base: Add DIPEA (1.2 equivalents) to the solution via syringe.
-
Addition of Silylating Agent: Slowly add this compound (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Logical Workflow for Safe Handling of this compound
References
- 1. Cas 181231-66-3,(DIMETHYLAMINO)TRIISOPROPYLSILANE 96 | lookchem [lookchem.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. This compound/CAS:181231-66-3-HXCHEM [hxchem.net]
- 4. (DIMETHYLAMINO)TRIISOPROPYLSILANE 96 | 181231-66-3 [chemicalbook.com]
- 5. N,N-二甲基三异丙基硅烷胺 CAS#: 181231-66-3 [m.chemicalbook.com]
N,N-Dimethyltriisopropylsilylamine: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyltriisopropylsilylamine in organic solvents. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this guide establishes a framework for understanding its likely solubility profile based on the physicochemical properties of analogous compounds and general principles of solubility. Furthermore, it details robust experimental protocols for researchers to determine its solubility in various organic solvents.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its solubility. While experimental data for this compound is scarce, its basic molecular properties are known.
| Property | Value |
| Molecular Formula | C₁₁H₂₇NSi |
| Molecular Weight | 201.43 g/mol |
To infer the potential solubility behavior of this compound, it is useful to compare its structure with those of similar, well-characterized silylamines and analogous amines. The triisopropylsilyl group is sterically bulky and nonpolar, which will significantly influence its interactions with solvents.
Table of Analogous Compound Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| N,N-Dimethyltrimethylsilylamine | C₅H₁₅NSi | 117.26 | 84 | 0.732 |
| N,N-Dimethylisopropylamine | C₅H₁₃N | 87.16 | 65.5 | 0.715 |
Based on these analogs, this compound is expected to be a liquid at room temperature with a relatively low density. The large, nonpolar triisopropylsilyl group will likely render it highly soluble in nonpolar and weakly polar organic solvents.
Predicted Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility. The large alkyl groups of the triisopropylsilyl moiety suggest that this compound is a nonpolar compound. Therefore, it is predicted to be readily soluble in a range of common organic solvents.
Predicted Solubility:
-
High Solubility: Expected in nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, heptane, toluene, benzene), and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Good to Moderate Solubility: Expected in ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).
-
Low to Negligible Solubility: Expected in polar protic solvents (e.g., water, methanol, ethanol) and highly polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).
The following diagram illustrates the logical relationship between solvent polarity and the expected solubility of this compound.
Caption: Predicted solubility of this compound based on solvent polarity.
Experimental Protocols for Solubility Determination
For precise quantification of solubility, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a liquid amine in organic solvents.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents of varying polarities
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Add 1 mL of the selected organic solvent to a clean, dry test tube.
-
Add a small, measured amount (e.g., 10 µL) of this compound to the solvent.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.
-
If the amine dissolves completely, continue adding aliquots (e.g., 10 µL at a time), vortexing after each addition, until saturation is reached or a significant volume has been added.
-
Record the observations for each solvent.
Quantitative Solubility Determination by Gravimetric Analysis
This method provides a precise measurement of solubility in terms of mass per volume of solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Saturated solution preparation vessel (e.g., screw-cap vial)
-
Analytical balance
-
Constant temperature bath or shaker
-
Syringe filters (chemically compatible with the solvent and solute)
-
Pre-weighed evaporation dishes
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a screw-cap vial.
-
Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand undisturbed at a constant temperature for at least 12 hours to allow any undissolved material to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible filter to remove any suspended particles.
-
Transfer the filtered aliquot to a pre-weighed evaporation dish.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the amine.
-
Once the solvent is completely removed, weigh the evaporation dish containing the residual this compound.
-
Calculate the solubility as the mass of the dissolved amine per volume of the solvent (e.g., in g/L or mg/mL).
The following diagram outlines the experimental workflow for quantitative solubility determination.
Caption: Workflow for quantitative solubility determination by gravimetric analysis.
Conclusion
Spectroscopic Analysis of N,N-Dimethyltriisopropylsilylamine: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N,N-Dimethyltrimethylsilylamine. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented.
Data Presentation
The following tables summarize the key spectroscopic data for N,N-Dimethyltrimethylsilylamine.
Table 1: ¹H NMR Spectroscopic Data for N,N-Dimethyltrimethylsilylamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 | Singlet | 6H | N(CH₃)₂ |
| ~0.1 | Singlet | 9H | Si(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data for N,N-Dimethyltrimethylsilylamine
| Chemical Shift (δ) ppm | Assignment |
| ~40.0 | N(CH₃)₂ |
| ~2.0 | Si(CH₃)₃ |
Table 3: IR Spectroscopic Data for N,N-Dimethyltrimethylsilylamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2800 | Strong | C-H stretch (aliphatic) |
| 1465 | Medium | C-H bend (methyl) |
| 1250 | Strong | Si-C stretch |
| 950-900 | Strong | Si-N stretch |
| 840 | Strong | Si-C bend |
Table 4: Mass Spectrometry Data for N,N-Dimethyltrimethylsilylamine
| m/z | Relative Intensity | Assignment |
| 117 | Moderate | [M]⁺ (Molecular Ion) |
| 102 | High | [M-CH₃]⁺ |
| 73 | High | [Si(CH₃)₃]⁺ |
| 58 | Base Peak | [CH₂=N(CH₃)₂]⁺ |
| 44 | Moderate | [HN(CH₃)₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of the analyte is prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like N,N-Dimethyltrimethylsilylamine, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the infrared spectrum is acquired. The data is typically collected over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
3. Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for the analysis of small, volatile molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Silylation Mechanism of N,N-Dimethyltriisopropylsilylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the mechanism of action of N,N-Dimethyltriisopropylsilylamine as a silylating agent for the protection of hydroxyl groups. Due to the limited specific literature on this particular reagent, this document combines established principles of silylation chemistry with a proposed mechanism, alongside practical experimental guidance based on analogous and widely used methodologies for introducing the triisopropylsilyl (TIPS) protecting group.
Introduction to Silylation and the Triisopropylsilyl (TIPS) Protecting Group
Silylation is a fundamental chemical transformation in organic synthesis, primarily utilized for the temporary protection of reactive functional groups, most notably alcohols.[1][2] The introduction of a silyl group, such as the triisopropylsilyl (TIPS) group, converts the polar and reactive hydroxyl moiety into a less reactive and more sterically hindered silyl ether. This protection strategy is crucial for preventing undesirable side reactions during multi-step synthetic sequences.[2][3]
The triisopropylsilyl (TIPS) group is renowned for its significant steric bulk, which imparts a high degree of stability to the resulting silyl ether under a wide range of reaction conditions, including those that are basic or mildly acidic.[2][3] This robustness, combined with its selective removal under specific conditions (typically using fluoride ion sources), makes the TIPS group an invaluable tool in the synthesis of complex molecules.[2]
Proposed Mechanism of Action for this compound in Silylation
The overall transformation can be summarized as follows:
R-OH + (i-Pr)₃Si-NMe₂ → R-O-Si(i-Pr)₃ + HNMe₂
The proposed step-by-step mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (nucleophile) attacks the electrophilic silicon atom of this compound. This forms a pentacoordinate silicon intermediate. The significant steric hindrance from the three isopropyl groups on the silicon atom likely influences the rate of this step.
-
Proton Transfer: Concurrently or subsequently, the proton from the hydroxyl group is transferred to the nitrogen atom of the dimethylamino group. This can occur either intramolecularly within the transition state or be facilitated by a second molecule of the alcohol or the silylamine acting as a base.
-
Leaving Group Departure: The protonated dimethylamino group (now dimethylamine) departs, leading to the formation of the stable triisopropylsilyl ether and dimethylamine as a byproduct.
This proposed mechanism is visualized in the following diagram:
Caption: Proposed mechanism for the silylation of an alcohol with this compound.
Quantitative Data: Reactivity and Selectivity
Due to the absence of specific quantitative data for this compound in the literature, the following table summarizes the generally observed reactivity trends for the silylation of different alcohol types with bulky silylating agents like those that introduce a TIPS group. The steric hindrance of both the alcohol substrate and the silylating agent are the primary factors governing the reaction rate and yield.
| Substrate (Alcohol) | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Notes |
| Primary (R-CH₂OH) | High | Room temperature to mild heating | Excellent | Silylation is generally fast and high-yielding due to minimal steric hindrance around the hydroxyl group. |
| Secondary (R₂CHOH) | Moderate | Elevated temperatures, longer reaction times | Good to Excellent | The increased steric bulk around the hydroxyl group slows down the reaction. Forcing conditions may be required. |
| Tertiary (R₃COH) | Low to Very Low | Harsh conditions, prolonged reaction times, often with a catalyst | Poor to Moderate | Silylation of tertiary alcohols with bulky silylating agents is often challenging and may not proceed to completion. |
| Phenols (Ar-OH) | Moderate to High | Generally reactive, but can be influenced by electronic effects of ring substituents | Good to Excellent | The acidity of the phenolic proton can facilitate the reaction. |
Experimental Protocols
As a practical guide for researchers, the following section details a representative experimental protocol for the introduction of a TIPS protecting group using the widely adopted method of triisopropylsilyl chloride with an amine base (imidazole). This protocol can be adapted as a starting point for investigations with this compound, with the understanding that optimization of reaction conditions may be necessary.
4.1. General Workflow for Silylation of a Primary Alcohol
The following diagram illustrates a typical experimental workflow for the silylation of an alcohol.
Caption: General experimental workflow for the silylation of an alcohol.
4.2. Detailed Experimental Protocol: Silylation of Benzyl Alcohol with Triisopropylsilyl Chloride and Imidazole
This protocol describes the silylation of a primary alcohol, benzyl alcohol, to form benzyl triisopropylsilyl ether.
Materials:
-
Benzyl alcohol (1.0 eq)
-
Triisopropylsilyl chloride (TIPS-Cl) (1.1 - 1.5 eq)
-
Imidazole (2.0 - 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (e.g., benzyl alcohol, 1.0 mmol, 108 mg) and imidazole (2.2 mmol, 150 mg).
-
Solvent Addition: Add anhydrous solvent (e.g., DCM, 5 mL) and stir the mixture until the imidazole has dissolved.
-
Addition of Silylating Agent: Slowly add triisopropylsilyl chloride (1.2 mmol, 232 mg, 0.26 mL) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours at room temperature for primary alcohols.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).
-
Washing: Wash the combined organic layers with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure silyl ether.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Note: For secondary or more hindered alcohols, longer reaction times, elevated temperatures, or the use of a more polar solvent like DMF may be necessary to achieve a good yield.
Conclusion
This compound represents a potentially useful reagent for the introduction of the sterically demanding and robust TIPS protecting group. While specific mechanistic and quantitative data are scarce, a plausible mechanism involving nucleophilic attack of the alcohol at the silicon center can be proposed. The reactivity of this silylamine is expected to be highly dependent on the steric environment of the substrate. The provided experimental protocol for the analogous silylation using triisopropylsilyl chloride offers a valuable starting point for researchers interested in exploring the synthetic utility of this compound. Further research into the specific reactivity, selectivity, and catalytic activation of this and related bulky silylamines would be a valuable contribution to the field of organic synthesis.
References
Methodological & Application
Application Notes and Protocols for N,N-Dimethyltriisopropylsilylamine as a Silylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyltriisopropylsilylamine is a versatile silylating agent employed for the protection of various functional groups, including alcohols, phenols, amines, and carboxylic acids. The introduction of the triisopropylsilyl (TIPS) group offers significant steric bulk, providing robust protection that is stable under a wide range of reaction conditions, yet can be selectively removed when necessary. This attribute is particularly valuable in multi-step organic synthesis, especially in the context of drug development and natural product synthesis where mild and selective protection-deprotection strategies are paramount. The use of an amine-based silylating agent like this compound offers the advantage of forming a volatile dimethylamine byproduct, which can be easily removed from the reaction mixture.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₂₇NSi |
| Molecular Weight | 201.43 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 195-197 °C |
| Density | Approximately 0.81 g/mL |
Applications in Organic Synthesis
The triisopropylsilyl (TIPS) group is known for its high steric hindrance, which imparts several advantageous properties:
-
Selective Protection: It allows for the selective silylation of less sterically hindered hydroxyl or amino groups.
-
Stability: TIPS ethers and amines are generally stable to a variety of reaction conditions, including mildly acidic and basic environments, as well as some organometallic reagents.
-
Cleavage: The TIPS group can be removed under specific conditions, typically using fluoride ion sources such as tetrabutylammonium fluoride (TBAF), or strong acidic conditions.
These characteristics make this compound a valuable reagent in complex synthetic pathways where orthogonality of protecting groups is crucial.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the silylating agent and the silylated products.
-
Anhydrous solvents should be used.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Protocol 1: Silylation of Primary Alcohols
This protocol describes a general procedure for the protection of primary alcohols using this compound.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 equiv.) in anhydrous DMF (0.5 M), add this compound (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triisopropylsilyl ether.
Quantitative Data for Silylation of Primary Alcohols:
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 2 | 95 |
| 2 | 1-Hexanol | 3 | 92 |
| 3 | 3-Phenyl-1-propanol | 2.5 | 94 |
| 4 | Ethylene glycol | 4 | 88 (bis-silylated) |
Protocol 2: Silylation of Secondary Alcohols
This protocol provides a method for the silylation of more sterically hindered secondary alcohols.
Materials:
-
Secondary alcohol
-
This compound
-
Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)
-
A mild catalyst such as imidazole or 1,8-Diazabicycloundec-7-ene (DBU) (optional, for hindered alcohols)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the secondary alcohol (1.0 equiv.) in anhydrous acetonitrile or dichloromethane (0.5 M).
-
Add this compound (1.5 equiv.). For particularly hindered substrates, a catalytic amount of imidazole or DBU (0.1 equiv.) can be added.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction by TLC. Reaction times can vary from 6 to 24 hours.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Quantitative Data for Silylation of Secondary Alcohols:
| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Octanol | 25 | 8 | 88 |
| 2 | Cyclohexanol | 25 | 10 | 90 |
| 3 | 1-Phenylethanol | 40 | 12 | 85 |
| 4 | Menthol | 60 | 24 | 75 |
Protocol 3: Silylation of Phenols
This protocol outlines the procedure for the protection of phenolic hydroxyl groups.
Materials:
-
Phenol
-
This compound
-
Anhydrous pyridine or DMF
-
Diethyl ether or Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the phenol (1.0 equiv.) in anhydrous pyridine or DMF (0.5 M).
-
Add this compound (1.2 equiv.) and stir at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with diethyl ether or ethyl acetate.
-
Wash the organic layer with 1 M HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify by column chromatography if necessary.
Quantitative Data for Silylation of Phenols:
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Phenol | 1 | 96 |
| 2 | 4-Methoxyphenol | 1.5 | 94 |
| 3 | 2-Naphthol | 2 | 91 |
| 4 | 4-Bromophenol | 1 | 97 |
Protocol 4: Silylation of Primary and Secondary Amines
This protocol describes the silylation of primary and secondary amines.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Pentane or Hexane
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 equiv.) in anhydrous THF or DCM (0.5 M).
-
Add this compound (1.1 equiv. for primary amines, 2.2 equiv. for bis-silylation if desired; 1.1 equiv. for secondary amines).
-
Stir the reaction at room temperature. The reaction time can range from 2 to 12 hours.
-
Monitor the reaction by GC or ¹H NMR of an aliquot.
-
Upon completion, remove the solvent and the volatile dimethylamine byproduct under reduced pressure.
-
The crude N-silylated amine can often be used directly in the next step. If purification is required, it can be achieved by distillation or chromatography on deactivated silica gel.
Quantitative Data for Silylation of Amines:
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Aniline | N-(Triisopropylsilyl)aniline | 4 | 93 |
| 2 | Benzylamine | N-(Triisopropylsilyl)benzylamine | 3 | 95 |
| 3 | Dibenzylamine | N,N-Dibenzyl(triisopropylsilyl)amine | 12 | 85 |
| 4 | Pyrrolidine | 1-(Triisopropylsilyl)pyrrolidine | 6 | 90 |
Protocol 5: Silylation of Carboxylic Acids
This protocol details the conversion of carboxylic acids to their corresponding silyl esters.
Materials:
-
Carboxylic acid
-
This compound
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM or THF (0.5 M), add this compound (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the formation of the silyl ester by TLC or ¹H NMR.
-
The resulting silyl ester is often used in situ for subsequent reactions.
-
If isolation is required, the solvent and volatile byproducts can be removed under vacuum. Purification can be performed by distillation or chromatography on silica gel, though silyl esters are sensitive to hydrolysis.
Quantitative Data for Silylation of Carboxylic Acids:
| Entry | Substrate | Time (h) | Conversion (%) |
| 1 | Benzoic acid | 1 | >98 |
| 2 | Hexanoic acid | 1.5 | >98 |
| 3 | Phenylacetic acid | 1 | >98 |
| 4 | Cinnamic acid | 2 | >95 |
Note: Yields for silyl esters are often reported as conversion due to their reactivity and are typically used directly in the next synthetic step.
Mandatory Visualizations
Caption: General Reaction Mechanism for Silylation.
Caption: Typical Experimental Workflow for Silylation.
Caption: Logical Relationships in Silylation Reactions.
Applications of Triisopropylsilane (TIS) in Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilane (TIS) is a crucial reagent in modern solid-phase peptide synthesis (SPPS), primarily employed as a cation scavenger during the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. Its bulky triisopropyl groups make it a highly effective reducing agent for capturing reactive cationic species generated in the acidic cleavage cocktail, thereby preventing unwanted side reactions and ensuring the integrity of the synthesized peptide. This document provides detailed application notes and protocols for the use of TIS in peptide synthesis.
Core Applications of Triisopropylsilane (TIS)
The principal role of TIS is to act as a cation scavenger, particularly in trifluoroacetic acid (TFA) cleavage mixtures.[1][2] During the acidic cleavage of protecting groups like trityl (Trt) and tert-butyl (tBu), stable carbocations are formed.[1] These electrophilic species can reattach to electron-rich amino acid side chains, such as those of tryptophan, methionine, and tyrosine, leading to undesired modifications of the final peptide. TIS effectively quenches these cations by hydride donation in an irreversible reaction, thus preventing side reactions.[1]
Recent studies have also highlighted a more active role for TIS beyond simple scavenging. It can act as a reducing agent to facilitate the removal of certain S-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But), in the presence of TFA.[1][3] This dual functionality makes TIS a versatile component of cleavage cocktails, though its use requires careful consideration to avoid unintended deprotection.
Experimental Protocols
Protocol 1: Standard TFA Cleavage Cocktail with TIS
This protocol is suitable for the final cleavage of peptides from most acid-labile resins (e.g., Wang, Rink Amide) and the removal of common acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA), reagent grade (99.5%)
-
Triisopropylsilane (TIS)
-
Water (H₂O), deionized
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Shaker or rocker
Procedure:
-
Wash the peptide-bound resin (100 mg) with DCM (3 x 5 mL) to remove any residual solvents from synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail. A commonly used mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[2] For a 10 mL total volume, this corresponds to 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.
-
Add the cleavage cocktail to the resin in a suitable reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours. The exact time may vary depending on the peptide sequence and protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting group byproducts.
-
Dry the crude peptide pellet under vacuum.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Selective Cysteine Deprotection with TIS
This protocol is designed for the targeted removal of specific S-protecting groups from cysteine residues post-synthesis.
Materials:
-
Purified peptide with S-protected cysteine(s)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Incubator or water bath
Procedure:
-
Dissolve the purified peptide in a TFA/TIS (98:2, v/v) solution.
-
Monitor the reaction progress by HPLC to determine the optimal reaction time for complete deprotection while minimizing side reactions.
-
Once the reaction is complete, remove the TFA and TIS under a stream of nitrogen or by lyophilization.
-
The deprotected peptide can be further purified if necessary.
Quantitative Data Summary
The effectiveness of TIS in various applications can be quantified by parameters such as peptide yield, purity, and the extent of side-product formation.
| Application | Key Parameters | Typical Values/Observations | Citations |
| Standard Peptide Cleavage | Crude Peptide Yield | >70% (sequence dependent) | [4][5] |
| Final Peptide Purity (post-HPLC) | >95% | [4] | |
| Prevention of Tryptophan Alkylation | Significantly reduced or eliminated | [2] | |
| Cysteine Deprotection (Acm) | Conversion of S-Acm to S-H (TFA/TIS, 12h, 37°C) | ~35% | [1] |
| Disulfide Formation (TFA/TIS, 12h, 37°C) | ~35% | [1] |
Visualizing Workflows and Mechanisms
Standard Peptide Cleavage Workflow
Caption: Workflow for standard solid-phase peptide synthesis cleavage using a TIS-containing cocktail.
Mechanism of Cation Scavenging by TIS
Caption: TIS prevents peptide side-chain alkylation by scavenging reactive carbocations.
Potential Side Reactions and Considerations
While TIS is highly effective, its use is not without potential complications.
-
Reduction of Protecting Groups: As mentioned, TIS can reduce certain protecting groups, particularly on cysteine.[1][3] If the retention of these groups is desired, alternative scavengers or modified cleavage conditions should be considered.
-
S-Alkylation of Cysteine: In some cases, fragmentation of linkers from Wang or Rink Amide resins can generate reactive species that lead to S-alkylation of cysteine residues. TIS alone may not be sufficient to suppress this side reaction.[6]
-
Over-reduction: The strong reducing nature of TIS can potentially lead to the reduction of other functional groups in sensitive peptides, although this is less common with standard protecting groups.
Conclusion
Triisopropylsilane is an indispensable tool in peptide synthesis, primarily for its role as a highly efficient cation scavenger during final cleavage. Its ability to prevent unwanted side reactions significantly improves the yield and purity of crude peptides. However, researchers must be aware of its reductive capabilities, particularly concerning cysteine-protecting groups, and tailor their cleavage strategies accordingly. The protocols and data presented here provide a solid foundation for the effective application of TIS in the synthesis of a wide range of peptides.
References
Application Notes and Protocols for the Derivatization of Alcohols with N,N-Dimethyltriisopropylsilylamine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest, including alcohols, are often non-volatile or exhibit poor chromatographic behavior due to their polar hydroxyl groups. Chemical derivatization is a crucial sample preparation step that converts these polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby improving their GC-MS analysis.[1][2][3]
This document provides detailed application notes and protocols for the use of N,N-Dimethyltriisopropylsilylamine for the derivatization of alcohols. The triisopropylsilyl (TIPS) group is a bulky silylating agent that offers significant advantages in terms of derivative stability.[4][5] The resulting triisopropylsilyl ethers are significantly more resistant to hydrolysis than smaller silyl ethers like trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) derivatives, making them ideal for complex sample matrices and multi-step sample preparation procedures.[4]
Advantages of Triisopropylsilyl (TIPS) Derivatization
The primary advantage of using this compound lies in the enhanced stability of the resulting TIPS-ether derivatives. This increased stability is attributed to the steric hindrance provided by the three bulky isopropyl groups surrounding the silicon atom, which protects the Si-O bond from cleavage.
Key benefits include:
-
Enhanced Stability: TIPS ethers exhibit superior stability towards acidic and basic conditions compared to TMS and TBS ethers.[4] This allows for more robust sample handling and workup procedures without significant loss of the derivative.
-
Reduced Matrix Effects: The high stability of TIPS derivatives can lead to cleaner chromatograms and reduced matrix interference during GC-MS analysis.[6]
-
Improved Chromatographic Properties: Derivatization increases the volatility and thermal stability of alcohols, leading to improved peak shape, resolution, and overall chromatographic performance.[1]
-
Distinct Mass Spectra: TIPS derivatives often produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.
Quantitative Data Summary
The stability of different silyl ethers is a critical factor in choosing a derivatization reagent. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions.
| Silyl Ether | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS) | 20,000 | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | 20,000 |
Data adapted from Greene, T. W.; Wuts, P. G. M. Protective Groups In Organic Synthesis, 3rd ed. John Wiley & Sons: New York, 1991.[4]
Experimental Protocols
The following protocols are provided as a guideline and may require optimization for specific applications and analytes.
Protocol 1: General Derivatization of Primary and Secondary Alcohols
This protocol is adapted from methods for the silylation of alcohols using triisopropylsilyl chloride and a catalyst.[7] Given that this compound is a silyl amine, the reaction proceeds by the displacement of the dimethylamine group, which is less corrosive than the HCl produced when using a silyl chloride. A catalyst such as imidazole is still recommended to facilitate the reaction.
Materials:
-
This compound
-
Imidazole
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile)
-
Alcohol sample
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the alcohol sample is dry, as moisture will react with the silylating reagent. If the sample is in a solution, evaporate the solvent under a stream of dry nitrogen.
-
Reagent Preparation: In a dry vial, dissolve the alcohol sample in the chosen anhydrous solvent (e.g., 100 µL of DCM).
-
Derivatization Reaction:
-
Add this compound in a molar excess (e.g., 2-5 equivalents) to the alcohol sample.
-
Add a catalytic amount of imidazole (e.g., 0.1-0.2 equivalents).
-
Seal the vial tightly and vortex for 30 seconds.
-
-
Incubation: Heat the reaction mixture at 60-80°C for 1-2 hours. Reaction times and temperatures may need to be optimized depending on the steric hindrance of the alcohol.[2]
-
Reaction Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small amount of a protic solvent like methanol.
-
Sample Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system. Alternatively, a liquid-liquid extraction can be performed to remove excess reagents and byproducts.
GC-MS Parameters (Example)
-
Injector Temperature: 250-280°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-650
Visualizations
Caption: Experimental workflow for the derivatization of alcohols.
Caption: Silylation reaction of an alcohol with this compound.
References
Application Notes and Protocols for Silylation with Triisopropylsilyl Chloride (TIPSCl)
Introduction
Silylation is a common and indispensable chemical reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. It involves the introduction of a silyl group, such as the triisopropylsilyl (TIPS) group, onto a reactive functional group, most commonly a hydroxyl or an amine. This process serves to protect these functional groups from unwanted reactions during subsequent synthetic steps. The TIPS group is a bulky and sterically hindered protecting group, which imparts high stability under a wide range of reaction conditions, yet it can be selectively removed when desired.
Triisopropylsilyl chloride (TIPSCl) is a widely utilized reagent for the introduction of the TIPS protecting group. Its reactivity and selectivity can be finely tuned by the choice of base and reaction conditions, making it a versatile tool for the protection of primary, secondary, and even some tertiary alcohols, as well as primary and secondary amines. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of TIPSCl for the silylation of various functional groups.
Key Applications in Drug Development:
-
Protection of Alcohols: Alcohols are ubiquitous in drug molecules and synthetic intermediates. Protection as TIPS ethers prevents their undesired oxidation, acylation, or participation in other reactions.
-
Protection of Amines: Primary and secondary amines can be protected as TIPS-amines, preventing their reaction as nucleophiles.
-
Enhanced Lipophilicity: The introduction of the bulky, non-polar TIPS group can increase the lipophilicity of a molecule, which can be advantageous for solubility in organic solvents and for purification by chromatography.
-
Stereochemical Control: The large steric bulk of the TIPS group can influence the stereochemical outcome of subsequent reactions by directing reagents to the less hindered face of the molecule.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of TIPSCl and the silylated products.
-
Anhydrous solvents are crucial for successful silylation reactions.
-
The choice of base is critical and depends on the substrate and the desired selectivity. Common bases include imidazole, triethylamine (Et3N), 2,6-lutidine, and 4-dimethylaminopyridine (DMAP).
Protocol 1: Silylation of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using TIPSCl and imidazole as a base.
Materials:
-
Primary alcohol (1.0 eq)
-
Triisopropylsilyl chloride (TIPSCl, 1.1 - 1.5 eq)
-
Imidazole (2.0 - 2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.0 - 2.5 eq).
-
Stir the mixture at room temperature until the imidazole has completely dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triisopropylsilyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Silylation of a Secondary Amine
This protocol provides a general method for the protection of a secondary amine using TIPSCl and triethylamine.
Materials:
-
Secondary amine (1.0 eq)
-
Triisopropylsilyl chloride (TIPSCl, 1.2 eq)
-
Triethylamine (Et3N, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triisopropylsilyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
The crude product can be purified by flash chromatography or distillation.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the silylation of various substrates with TIPSCl. Yields are representative and may vary depending on the specific substrate and reaction scale.
Table 1: Silylation of Various Alcohols with TIPSCl
| Substrate (Alcohol) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | Imidazole (2.2) | DMF | rt | 4 | >95 |
| Cyclohexanol | Imidazole (2.5) | DMF | rt | 12 | 92 |
| 1-Octanol | Et3N (1.5), DMAP (0.1) | DCM | rt | 6 | 98 |
| tert-Butanol | 2,6-Lutidine (2.0) | DCM | 40 | 48 | 75 |
Table 2: Silylation of Various Amines with TIPSCl
| Substrate (Amine) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Et3N (2.0) | DCM | rt | 18 | 85 |
| Dibenzylamine | Et3N (1.5) | Toluene | 80 | 24 | 90 |
| Piperidine | Pyridine (2.0) | THF | rt | 12 | 93 |
Mandatory Visualization
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for silylation using TIPSCl.
Caption: General mechanism of alcohol silylation with TIPSCl.
Caption: Experimental workflow for a typical silylation reaction.
Application Notes and Protocols: N,N-Dimethyltriisopropylslylamine in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of N,N-Dimethyltriisopropylslylamine as a powerful reagent for the introduction of the triisopropylsilyl (TIPS) protecting group in the synthesis of complex natural products. The bulky nature of the TIPS group offers unique selectivity and stability, proving advantageous in multi-step synthetic campaigns.
Reagent Overview: N,N-Dimethyltriisopropylslylamine
N,N-Dimethyltriisopropylslylamine is a highly effective silylating agent for the protection of hydroxyl groups. Its utility in organic synthesis stems from its high reactivity and the steric bulk of the triisopropylsilyl group it delivers.
Key Properties and Advantages:
-
High Reactivity: The nitrogen-silicon bond is labile, making the silyl group readily transferable to alcohols. This often allows for milder reaction conditions compared to silyl chlorides or triflates, which can require the use of strong bases that may be incompatible with sensitive functional groups.
-
Steric Hindrance: The bulky triisopropylsilyl group provides excellent steric protection to the hydroxyl functionality, preventing unwanted side reactions at or near the protected site. This steric bulk can also influence the conformation of a molecule, which can be strategically employed to direct the stereochemical outcome of subsequent reactions.
-
Stability: The TIPS ether is robust and stable to a wide range of reaction conditions, including many common synthetic transformations such as oxidation, reduction, and organometallic additions. It is generally more stable than smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers, but can be selectively removed under specific conditions, typically with a fluoride source such as tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF).
-
Byproduct Profile: The reaction of N,N-Dimethyltriisopropylslylamine with an alcohol produces the volatile and non-nucleophilic N,N-dimethylamine as a byproduct, which is easily removed from the reaction mixture.
Safety and Handling:
N,N-Dimethyltriisopropylslylamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed or inhaled. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. The reagent is moisture-sensitive and should be stored under an inert atmosphere.
Application in the Total Synthesis of (-)-Lasonolide A
A compelling example of the strategic use of N,N-Dimethyltriisopropylslylamine is found in the total synthesis of the potent anticancer natural product, (-)-lasonolide A, as reported by Trost and coworkers. In this synthesis, the protection of a secondary alcohol as a TIPS ether was a key step that triggered a spontaneous and highly diastereoselective intramolecular oxa-Michael addition to form a critical tetrahydropyran ring system.
The synthetic strategy involved the preparation of a linear precursor containing a secondary alcohol and an α,β-unsaturated aldehyde. The initial attempts to induce cyclization using a base resulted in poor diastereoselectivity. The researchers hypothesized that introducing a bulky protecting group on the C9 alcohol could enhance the stereochemical control of the cyclization.
Upon protection of the allylic alcohol with a TIPS group, a spontaneous cyclization occurred during the oxidation of a precursor alcohol to the aldehyde with manganese dioxide (MnO₂). This remarkable reaction proceeded as a single diastereomer, demonstrating the profound influence of the bulky TIPS group on the reaction pathway.
Quantitative Data Summary
| Entry | Substrate | Reagent | Conditions | Product | Yield (%) | Diastereoselectivity |
| 1 | Allylic alcohol precursor | N,N-Dimethyltriisopropylslylamine, TIPSOTf, 2,6-lutidine | CH₂Cl₂, 0 °C | TIPS-protected alcohol | Not reported in detail | N/A |
| 2 | TIPS-protected allylic alcohol | MnO₂ | CH₂Cl₂ | Tetrahydropyran | 47 (unoptimized) | Single diastereomer |
Experimental Protocol: TIPS Protection and Spontaneous Cyclization in the Synthesis of a (-)-Lasonolide A Fragment
This protocol is adapted from the supporting information of the total synthesis of (-)-lasonolide A by Trost et al. (J. Am. Chem. Soc.2016 , 138, 11690-11701).
Step 1: Protection of the C9 Hydroxyl Group
To a solution of the allylic alcohol precursor in dichloromethane (CH₂Cl₂) at 0 °C is added 2,6-lutidine, followed by triisopropylsilyl trifluoromethanesulfonate (TIPSOTf). The reaction is stirred at 0 °C until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched and worked up to yield the TIPS-protected intermediate. While the original publication does not specify the use of N,N-Dimethyltriisopropylslylamine for this specific step, it represents a viable and often advantageous alternative to TIPSOTf, particularly for substrates sensitive to acidic byproducts. A general protocol using N,N-Dimethyltriisopropylslylamine is provided below.
General Protocol for TIPS Protection using N,N-Dimethyltriisopropylslylamine:
To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) is added N,N-Dimethyltriisopropylslylamine (1.5-2.0 equiv). The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Step 2: Oxidation and Spontaneous Intramolecular Oxa-Michael Addition
To a solution of the TIPS-protected allylic alcohol in dichloromethane (CH₂Cl₂) is added activated manganese dioxide (MnO₂). The resulting suspension is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Upon consumption of the starting material, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the desired tetrahydropyran as a single diastereomer.
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical workflow and the key transformation in the synthesis of the tetrahydropyran core of (-)-lasonolide A.
Caption: Experimental workflow for the synthesis of the tetrahydropyran core.
Caption: Logical progression of the synthetic strategy.
Protecting Group Strategies Involving N,N-Dimethyltriisopropylsilylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. The triisopropylsilyl (TIPS) group is a cornerstone for the protection of hydroxyl moieties due to its significant steric bulk, which imparts a high degree of stability under a wide range of reaction conditions. While traditionally introduced using triisopropylsilyl chloride (TIPSCl) in the presence of a base, the use of silyl amines like N,N-Dimethyltriisopropylsilylamine offers an alternative route. This document provides a comprehensive overview of protecting group strategies centered around the TIPS group, with a focus on its application and subsequent removal, supported by detailed protocols and comparative data.
This compound as a Silylating Agent
This compound (CAS 181231-66-3) is classified as a reactive, sterically hindered organosilane. Silyl amines, in general, offer the advantage of forming a volatile and non-corrosive amine byproduct (dimethylamine in this case) upon reaction with an alcohol, which can simplify reaction work-up compared to the hydrochloride salts generated when using silyl chlorides.
The overall reaction for the protection of an alcohol using this compound is as follows:
R-OH + (i-Pr)₃SiN(CH₃)₂ → R-O-TIPS + HN(CH₃)₂
Experimental Protocols
While specific literature protocols detailing the use of this compound for alcohol protection are not extensively documented, a general procedure can be adapted from standard silylation techniques. The following protocols outline the protection of alcohols using the more common triisopropylsilyl chloride and imidazole, followed by detailed procedures for the deprotection of the resulting TIPS ethers.
Protocol 1: Protection of a Primary Alcohol using Triisopropylsilyl Chloride (TIPSCl) and Imidazole
This protocol is a widely adopted method for the formation of TIPS ethers.
Materials:
-
Alcohol
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add imidazole (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection of a TIPS Ether using Tetrabutylammonium Fluoride (TBAF)
This is one of the most common methods for the cleavage of silyl ethers.
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Protocol 3: Deprotection of a TIPS Ether using Hydrofluoric Acid-Pyridine (HF-Py)
This method is effective for the cleavage of more robust silyl ethers. Caution: Hydrofluoric acid is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
TIPS-protected alcohol
-
Hydrofluoric acid-pyridine complex (70% HF)
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
In a plastic vial, dissolve the TIPS-protected alcohol (1.0 equiv) in a mixture of pyridine and THF.
-
Cool the solution to 0 °C.
-
Slowly add the HF-pyridine complex to the stirred solution.
-
Stir the reaction at 0 °C to room temperature until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Data Presentation
The following tables summarize typical reaction conditions for the protection of alcohols as TIPS ethers and their subsequent deprotection.
Table 1: Conditions for the Protection of Alcohols as Triisopropylsilyl (TIPS) Ethers
| Reagents | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| TIPSCl | Imidazole | DMF | RT | 16 h | ~100 | [General knowledge] |
| TIPSCl | DMAP, Et₃N | Et₃N | RT | 25 h | 95 | [General knowledge] |
Table 2: Conditions for the Deprotection of Triisopropylsilyl (TIPS) Ethers
| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| n-Bu₄N⁺F⁻ (TBAF) | THF | RT | 30 min - 4 h | 84 - 95 | [General knowledge] |
| HF | MeCN | RT | 2 h | 91 | [General knowledge] |
| HCl | H₂O, MeOH | RT | 15 h | 81 | [General knowledge] |
| Et₃N·3HF | THF | RT | 2.5 d | ~100 | [General knowledge] |
Visualization of Workflow
The following diagrams illustrate the logical workflow of a protecting group strategy involving a TIPS ether.
Deprotection methods for triisopropylsilyl ethers formed from N,N-Dimethyltriisopropylsilylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilyl (TIPS) ethers are valuable protecting groups for hydroxyl functions in organic synthesis, prized for their steric bulk and resulting stability under a range of reaction conditions. The formation of TIPS ethers from alcohols using N,N-Dimethyltriisopropylsilylamine offers a convenient method for their introduction. However, the subsequent efficient and selective removal of the TIPS group is a critical step in the successful synthesis of complex molecules. These application notes provide a detailed overview of common deprotection methods for TIPS ethers, including acidic, basic, and fluoride-based conditions. Experimental protocols for key methods are provided, along with a workflow to guide the selection of the most appropriate deprotection strategy.
Deprotection Methods Overview
The cleavage of the silicon-oxygen bond in TIPS ethers can be achieved under various conditions. The choice of method depends on the overall stability of the substrate, the presence of other protecting groups, and the desired selectivity. The relative stability of common silyl ethers under acidic conditions is generally TMS < TES < TBS < TIPS < TBDPS, while under fluoride-mediated conditions, the order can vary based on steric and electronic factors.
Acid-Catalyzed Deprotection
Acidic conditions are frequently employed for the removal of silyl ethers. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base or solvent on the silicon atom. Due to their steric hindrance, TIPS ethers are significantly more stable to acidic hydrolysis than less hindered silyl ethers like TMS or TES. This differential stability allows for the selective deprotection of other silyl ethers in the presence of a TIPS group. However, with stronger acids or prolonged reaction times, TIPS ethers can be effectively cleaved.
Common acidic reagents include:
-
Acetic Acid (AcOH) in a mixture of THF and water. This method is generally slow but can be highly selective.
-
Hydrochloric Acid (HCl) in an aqueous or alcoholic solvent.
-
Camphorsulfonic Acid (CSA) or p-Toluenesulfonic Acid (p-TsOH) in methanol or a mixture of methanol and dichloromethane.
-
Pyridinium p-toluenesulfonate (PPTS) is a milder acidic catalyst.
Fluoride-Mediated Deprotection
Fluoride ions are highly effective for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluorine bond. This is the most common and generally the most reliable method for the deprotection of robust silyl ethers like TIPS. The mechanism is believed to proceed through a pentacoordinate silicon intermediate.
Common fluoride sources include:
-
Tetrabutylammonium Fluoride (TBAF) in tetrahydrofuran (THF) is the most widely used reagent. It is commercially available as a 1M solution in THF.
-
Hydrogen Fluoride (HF) , often used as a complex with pyridine (HF-Pyridine) or triethylamine (HF-Triethylamine) to moderate its reactivity and improve handling.
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is an anhydrous source of fluoride that can be advantageous in substrates sensitive to water.
-
Potassium Fluoride (KF) can be used, sometimes in the presence of a phase-transfer catalyst like 18-crown-6, to enhance its solubility and reactivity.
Quantitative Data on Deprotection Methods
The following table summarizes various conditions for the deprotection of TIPS ethers, including reagents, solvents, reaction times, and reported yields. It is important to note that direct comparison can be challenging as the substrates and reaction scales may vary between different studies.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| n-Bu₄N⁺F⁻ (TBAF) | THF | Room Temp. | 30 min - 4 h | 84 - 95 | Most common method; reaction time is substrate dependent. |
| TASF | THF | 0 °C | 5 min | 96 | Anhydrous fluoride source, useful for water-sensitive substrates. |
| HF | MeCN | Room Temp. | 2 h | 91 | Effective but requires careful handling due to the corrosive nature of HF. |
| HCl | H₂O, MeOH | Room Temp. | 15 h | 81 | Acid-catalyzed hydrolysis; generally slower for TIPS ethers. |
| Et₃N·3HF | THF | Room Temp. | 2.5 days | 100 | A more manageable source of HF. |
| Selectfluor | MeCN or MeOH | Microwave | 2-10 min | 85-95 | Rapid deprotection assisted by microwave irradiation. |
| FeCl₃ (catalytic) | MeOH | Room Temp. | 24 h | ~90 | A mild, metal-catalyzed method. |
| AgF | MeOH | Room Temp. | 3.5 h | 81 | Used for deprotection of TIPS-protected alkynes. |
Experimental Protocols
Protocol 1: Deprotection of a TIPS Ether using TBAF in THF
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv) in anhydrous THF (0.1 M).
-
To this solution, add the 1M TBAF solution in THF (1.1 - 1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Deprotection of a TIPS Ether using HF-Pyridine
Materials:
-
TIPS-protected alcohol
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a plastic vial or Teflon flask, dissolve the TIPS-protected alcohol (1.0 equiv) in a mixture of pyridine and THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-Pyridine (excess) to the stirred solution. Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure alcohol.
Deprotection Strategy and Workflow
The selection of an appropriate deprotection method is crucial for the success of a synthetic sequence. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Workflow for selecting a TIPS ether deprotection method.
Reaction Mechanisms
The following diagrams illustrate the generally accepted mechanisms for the acid-catalyzed and fluoride-mediated deprotection of silyl ethers.
Acid-Catalyzed Deprotection Mechanism
Caption: General mechanism for acid-catalyzed silyl ether deprotection.
Fluoride-Mediated Deprotection Mechanism
Caption: General mechanism for fluoride-mediated silyl ether deprotection.
Application Notes and Protocols: Catalytic Applications of N,N-Dimethyltriisopropylsilylamine in Organic Reactions
A thorough investigation of scientific literature and chemical databases reveals no significant evidence of N,N-Dimethyltriisopropylsilylamine being employed as a catalyst in organic reactions. This sterically hindered amine is predominantly recognized and utilized as a potent, non-nucleophilic base in a stoichiometric capacity. Its bulky triisopropylsilyl group effectively prevents the nitrogen atom from participating in nucleophilic attack, while its basicity is sufficient to deprotonate a variety of acidic protons, facilitating numerous organic transformations.
The primary application of this compound lies in the formation of enolates from carbonyl compounds, which are key intermediates in a wide array of carbon-carbon bond-forming reactions. However, in these transformations, the amine acts as a reagent, consumed in the reaction to produce its corresponding ammonium salt, and does not regenerate to participate in a catalytic cycle.
Therefore, the creation of detailed Application Notes and Protocols specifically focusing on the catalytic applications of this compound is not feasible based on currently available scientific information.
Proposed Alternative Topic: this compound as a Non-Nucleophilic Base in Silyl Enol Ether Formation
While catalytic applications are not documented, this compound is a valuable reagent in modern organic synthesis. A detailed guide on its application as a non-nucleophilic base for the regioselective formation of silyl enol ethers would be highly relevant to the target audience of researchers and drug development professionals.
This alternative topic would allow for the creation of the requested detailed content, including:
-
Application Notes: Discussing the advantages of using this compound over other bases (e.g., LDA, triethylamine) in terms of regioselectivity (kinetic vs. thermodynamic control), functional group tolerance, and ease of workup.
-
Structured Data Tables: Summarizing yields, reaction conditions (temperature, time), and regioselectivity for the formation of silyl enol ethers from various ketone and aldehyde substrates.
-
Detailed Experimental Protocols: Providing step-by-step procedures for the synthesis of silyl enol ethers using this compound.
-
Graphviz Diagrams: Illustrating the reaction mechanism, experimental workflows, and the factors influencing regioselectivity.
Below is an example of how such content could be structured for the proposed alternative topic.
Application Note: Regioselective Synthesis of Silyl Enol Ethers using this compound
This compound is a strong, sterically hindered, non-nucleophilic amine base that has emerged as a valuable tool for the regioselective synthesis of silyl enol ethers from carbonyl compounds. Its significant steric bulk around the nitrogen atom prevents it from acting as a nucleophile, thus minimizing side reactions. The choice of base and reaction conditions is crucial in determining the regiochemical outcome of enolate formation from unsymmetrical ketones, leading to either the kinetic or thermodynamic silyl enol ether.
Mechanism of Silyl Enol Ether Formation
The reaction proceeds via the deprotonation of a carbonyl compound at the α-position by this compound to form an enolate. This enolate is then trapped by a silylating agent, typically a trialkylsilyl halide or triflate, to yield the corresponding silyl enol ether.
Troubleshooting & Optimization
Optimizing reaction conditions for silylation with N,N-Dimethyltriisopropylsilylamine
Technical Support Center: Silylation with N,N-Dimethyltriisopropylsilylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing silylation reactions using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a silylating agent used to introduce the triisopropylsilyl (TIPS) protecting group onto sensitive functional groups. The TIPS group is known for its significant steric bulk, which allows for the selective protection of less hindered functional groups, such as primary alcohols over secondary or tertiary alcohols.[1] Its derivatives are stable under a wide range of reaction conditions but can be removed when necessary.
Q2: What functional groups can be silylated with this compound?
The primary application is the protection of alcohols to form silyl ethers.[2] Due to its steric hindrance, it is most effective for primary and less hindered secondary alcohols. Other protic groups like amines and carboxylic acids can also be silylated, though harsher conditions may be required compared to less bulky silylating agents.[3]
Q3: What are the byproducts of this silylation reaction?
The reaction of an alcohol (R-OH) with this compound (TIPS-NMe₂) produces the desired silyl ether (R-O-TIPS) and volatile dimethylamine (HNMe₂) as the only byproduct. The volatility of dimethylamine makes it easy to remove from the reaction mixture, driving the equilibrium towards the product.
Q4: How does the reactivity of this compound compare to other TIPS reagents like TIPSCl or TIPSOTf?
Silylamines are generally less reactive than their corresponding silyl chlorides (e.g., TIPSCl) and silyl triflates (e.g., TIPSOTf).[4] This lower reactivity can be advantageous for achieving high selectivity. However, it often necessitates the use of a catalyst or higher reaction temperatures to achieve a reasonable reaction rate, especially with hindered substrates.[1]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the silylated product will be less polar and thus have a higher Rf value than the starting alcohol. For GC analysis, the formation of the more volatile silyl ether can be tracked over time.[5]
Troubleshooting Guide
Problem: The silylation reaction is very slow or incomplete.
-
Possible Cause 1: Insufficient Catalyst.
-
Solution: While the reaction can proceed without a catalyst, an acid or base catalyst is often required to achieve a reasonable rate. For acid catalysis, try adding a catalytic amount of a strong acid triflate salt (e.g., Pyridinium triflate). For base catalysis, ensure a sufficient amount of a non-nucleophilic base is present if using a silyl halide precursor, although for silylamines, an acid catalyst is more common.
-
-
Possible Cause 2: Low Reaction Temperature.
-
Possible Cause 3: Presence of Moisture.
-
Possible Cause 4: Sterically Hindered Substrate.
Problem: I am observing degradation of my starting material or product.
-
Possible Cause 1: Reversibility under Acidic Conditions.
-
Solution: Silyl ethers can be unstable to acidic conditions, leading to deprotection.[3] If using an acid catalyst, ensure it is used in catalytic amounts and consider a milder catalyst. The workup should be performed under neutral or slightly basic conditions.
-
-
Possible Cause 2: Incompatible Functional Groups.
-
Solution: If your substrate contains functional groups that are sensitive to the reaction conditions (e.g., acid-labile groups), you may need to adjust the catalyst and temperature. A milder catalyst or lower temperature might prevent side reactions.
-
Data Presentation
Table 1: Recommended Starting Conditions for Silylation with TIPS-NMe₂
| Substrate Type | Equivalents of TIPS-NMe₂ | Catalyst (mol%) | Recommended Solvents | Temperature (°C) | Typical Time (h) |
| Primary Alcohol | 1.1 - 1.5 | None or Pyridinium Triflate (1-5%) | DCM, MeCN, DMF | 25 - 40 | 2 - 12 |
| Secondary Alcohol | 1.5 - 2.0 | Pyridinium Triflate (5-10%) | DMF, Toluene | 40 - 80 | 12 - 48 |
| Phenol | 1.2 - 1.5 | None or Pyridinium Triflate (1-5%) | DCM, MeCN | 25 | 1 - 6 |
Note: These are starting points and may require optimization based on the specific substrate.
Table 2: Solvent Selection for Silylation Reactions
| Solvent | Abbreviation | Boiling Point (°C) | Characteristics & Use Cases |
| Dichloromethane | DCM | 40 | Good general-purpose solvent for reactions at or near room temperature. |
| Acetonitrile | MeCN | 82 | A polar aprotic solvent, useful for a wide range of substrates.[4] |
| N,N-Dimethylformamide | DMF | 153 | High-boiling polar aprotic solvent, effective for dissolving difficult substrates and for reactions requiring higher temperatures.[4][7] |
| Toluene | - | 111 | Non-polar solvent, useful for higher temperature reactions. |
| Pyridine | - | 115 | Can act as both a solvent and a base catalyst, particularly with silyl halides.[4][7] |
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (e.g., Argon or Nitrogen).
-
Allow the flask to cool to room temperature.
-
-
Reaction Setup:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or another suitable solvent (see Table 2).
-
Add this compound (1.2 eq) to the solution via syringe.
-
If required, add the acid catalyst (e.g., Pyridinium triflate, 0.05 eq).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature (or heat as required, see Table 1).
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure triisopropylsilyl ether.
-
Visualizations
Caption: General workflow for alcohol silylation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. researchgate.net [researchgate.net]
- 5. General Silylation Procedures - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions with N,N-Dimethyltriisopropylsilylamine and how to avoid them
Welcome to the technical support center for N,N-Dimethyltriisopropylsilylamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this sterically hindered silylating agent.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the silylation of alcohols and other nucleophiles using this compound.
Q1: Why is my silylation reaction with this compound slow or incomplete?
A1: Incomplete or sluggish reactions are the most common issues when using a sterically bulky silylating agent like this compound. The large triisopropylsilyl (TIPS) group can experience significant steric hindrance, making it difficult to approach the reaction site, especially with hindered alcohols.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or degradation of starting materials at elevated temperatures.
-
Prolong Reaction Time: Due to the slower reaction kinetics, extending the reaction time is often necessary. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Use a More Effective Catalyst: While this compound can often be used without a strong catalyst due to the basicity of the dimethylamine leaving group, the addition of a catalyst like imidazole or 2,6-lutidine can accelerate the reaction.[1][2]
-
Choice of Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or dichloromethane are commonly used.[1][3] For particularly difficult silylations, consider a higher boiling point solvent if an increase in temperature is required.
Q2: I am observing the formation of byproducts. What are they and how can I minimize them?
A2: Byproduct formation can arise from several sources. The most common byproduct is the corresponding silanol (triisopropylsilanol), formed from the hydrolysis of the silylating agent by trace amounts of water. Another potential issue is the presence of unreacted starting material and the dimethylamine byproduct.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: this compound is sensitive to moisture.[4] All glassware should be oven-dried, and anhydrous solvents should be used. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Purification of Starting Materials: Ensure that the alcohol or other substrate to be silylated is free of water.
-
Workup Procedure: A proper aqueous workup is crucial to remove the dimethylamine byproduct and any remaining silylating agent. Quenching the reaction with a saturated aqueous solution of a mild acid like ammonium chloride can help to neutralize the amine and hydrolyze the excess silylating agent.[1]
-
Purification: Flash chromatography is often required to separate the desired silyl ether from any byproducts like silanols and unreacted starting materials.[1][2]
Q3: How does the stability of the TIPS ether formed from this compound compare to other silyl ethers?
A3: The triisopropylsilyl (TIPS) ether is one of the more robust silyl ethers, offering significantly higher stability towards hydrolysis compared to smaller silyl ethers like TMS (trimethylsilyl) and TES (triethylsilyl) ethers.[1][2][5] This stability is primarily due to the steric bulk of the three isopropyl groups shielding the silicon atom from nucleophilic attack.
The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions.
| Silyl Ether | Relative Stability (Acidic Media) | Relative Stability (Basic Media) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS (TBDMS) | 20,000 | 20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | 20,000 |
Data sourced from multiple references.[1][2]
This high stability makes TIPS ethers suitable for multi-step syntheses where other protecting groups might be cleaved under various reaction conditions.
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol substrate.
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, it can be gently heated to 40-50 °C.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure silyl ether.
Visualizations
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Silyl_ether [chemeurope.com]
- 3. Regioselective silylation of N-phthaloylchitosan with TBDMS and TBDPS groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N-Dimethyltrimethylsilylamine | 2083-91-2 [amp.chemicalbook.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. General Silylation Procedures - Gelest [technical.gelest.com]
Technical Support Center: Optimizing Silylation Reactions with N,N-Dimethyltriisopropylsilylamine
Welcome to the technical support center for N,N-Dimethyltriisopropylsilylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of silylation reactions, troubleshooting common issues, and offering answers to frequently asked questions.
Troubleshooting Guide
Low yields in silylation reactions using this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Reagent | This compound is sensitive to moisture and can hydrolyze over time. Ensure the reagent is fresh and has been stored under anhydrous conditions. Consider purchasing a new bottle if there are doubts about its activity. |
| Presence of Moisture | Water in the reaction mixture will consume the silylating agent. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and dry the substrate thoroughly. |
| Insufficient Catalyst | While this compound is reactive, a catalyst can significantly accelerate the reaction, especially for hindered substrates. Consider adding a catalytic amount of a Lewis acid (e.g., TMSCl) or a nucleophilic catalyst (e.g., DMAP, N-methylimidazole). |
| Steric Hindrance | The triisopropylsilyl (TIPS) group is bulky, which can lead to slow reaction rates with sterically hindered alcohols or amines. Increase the reaction temperature and/or reaction time. Consider using a less hindered silylating agent if possible. |
| Inappropriate Solvent | The choice of solvent can influence reaction rates. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable. For base-catalyzed reactions, pyridine or triethylamine can also serve as the solvent.[1] |
Problem: Incomplete Reaction
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Use a slight excess (1.1-1.5 equivalents) of this compound to drive the reaction to completion. |
| Sub-optimal Temperature | For many silylations, room temperature is sufficient. However, for less reactive substrates, gentle heating (40-60 °C) may be necessary to achieve full conversion.[2] Monitor the reaction by TLC or GC to determine the optimal temperature. |
| Short Reaction Time | Silylation of hindered substrates can be slow. Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) and monitor its progress. |
Problem: Formation of Side Products
| Potential Cause | Recommended Solution |
| Hydrolysis of Silyl Ether | The work-up conditions may be too acidic or basic, leading to cleavage of the newly formed silyl ether. Use a neutral work-up or carefully buffer the aqueous quench. |
| Side Reactions with Bifunctional Substrates | If the substrate has multiple reactive sites, consider using a protecting group strategy to selectively silylate the desired functional group. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other silylating agents like TIPSCl?
A1: this compound offers the advantage of producing dimethylamine as a byproduct, which is volatile and can be easily removed from the reaction mixture. In contrast, reactions with TIPSCl produce HCl, which often requires a stoichiometric amount of a base scavenger (like triethylamine or imidazole) that can complicate purification.
Q2: How can I effectively silylate a sterically hindered tertiary alcohol with this compound?
A2: Silylating tertiary alcohols can be challenging due to steric hindrance.[2] To improve the yield, consider the following:
-
Use a catalyst: Add a catalytic amount of a strong Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Increase the temperature: Gently heating the reaction can help overcome the activation energy barrier.
-
Prolong the reaction time: Allow the reaction to proceed for an extended period, monitoring by an appropriate analytical technique.
Q3: What are the best storage conditions for this compound?
A3: this compound is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q4: Can I use this compound to silylate primary amines?
A4: Yes, primary amines can be silylated. To avoid double silylation, it is often recommended to use a 1:1 stoichiometry of the amine to the silylating agent and carefully control the reaction conditions.[2]
Q5: What is a standard work-up procedure for a reaction using this compound?
A5: A typical work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Dissolve the alcohol in an anhydrous aprotic solvent (e.g., 5 mL of DCM or THF).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equivalents) to the solution at room temperature.
-
Catalyst (Optional): If required, add a catalytic amount of N-methylimidazole (0.1 mmol, 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
References
Technical Support Center: Troubleshooting Incomplete Reactions with N,N-Dimethyltriisopropylsilylamine
Welcome to the technical support center for N,N-Dimethyltriisopropylsilylamine (TIPS-DMA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to incomplete silylation reactions using this reagent.
Frequently Asked Questions (FAQs)
Q1: My silylation reaction with this compound is incomplete. What are the common causes?
Incomplete reactions with this compound often stem from a few key factors:
-
Steric Hindrance: The triisopropylsilyl (TIPS) group is sterically bulky. If your substrate (the molecule you are trying to protect) is also sterically hindered around the functional group (e.g., a secondary or tertiary alcohol), the reaction rate can be significantly reduced, leading to an incomplete reaction within a standard timeframe.
-
Insufficient Reagent: An inadequate amount of this compound can lead to incomplete conversion. It is crucial to use an appropriate excess of the silylating agent.
-
Presence of Moisture: Silylating agents are sensitive to moisture. Water in the reaction solvent or on the glassware will react with the this compound, consuming it and reducing the amount available to react with your substrate.
-
Low Reaction Temperature: While many silylations proceed at room temperature, sterically demanding substrates may require elevated temperatures to overcome the activation energy barrier.
-
Inadequate Catalyst: For challenging substrates, a catalyst may be necessary to facilitate the reaction.
Q2: How can I improve the yield of my silylation reaction with a sterically hindered alcohol?
For sterically hindered alcohols, consider the following protocol modifications:
-
Increase Reagent Stoichiometry: Use a larger excess of this compound (e.g., 1.5 to 3.0 equivalents).
-
Elevate Reaction Temperature: Heating the reaction mixture can provide the necessary energy to overcome steric repulsion. Monitor the reaction progress by TLC or GC to avoid decomposition of starting material or product.
-
Use a Catalyst: The addition of a catalyst can significantly accelerate the reaction. Common catalysts for silylation include:
-
4-(Dimethylamino)pyridine (DMAP)
-
Imidazole
-
Iodine[1]
-
-
Extended Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24-48 hours) and monitor its progress.
Q3: My reaction with a secondary amine is not going to completion. What should I do?
Silylation of secondary amines can be challenging due to a combination of steric hindrance and the lower nucleophilicity of the nitrogen atom compared to an oxygen atom in an alcohol. To drive the reaction to completion, you can:
-
Employ Harsher Conditions: Increase the reaction temperature significantly (e.g., refluxing in a high-boiling solvent like DMF or toluene).
-
Use a Stronger Base/Catalyst: While this compound has a built-in amine base, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to facilitate the deprotonation of the amine, making it more nucleophilic.
-
Consider an Alternative Silylating Agent: For particularly difficult amine silylations, a more reactive silylating agent might be necessary. However, if the TIPS group is required, optimizing the conditions for this compound is the primary approach.
Q4: What are the best practices for handling and storing this compound to ensure its reactivity?
To maintain the reactivity of this compound, adhere to the following:
-
Storage: Store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture and air.
-
Handling: Use anhydrous solvents and oven-dried glassware for all reactions. Handle the reagent in a glovebox or under a stream of inert gas.
-
Solvent Choice: Use aprotic, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Protic solvents like water or alcohols will react with the silylating agent.[2][3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving incomplete silylation reactions.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting incomplete silylation reactions.
Quantitative Data Summary
| Parameter | Standard Condition | For Hindered Substrates | Troubleshooting Action | Expected Outcome |
| Equivalents of TIPS-DMA | 1.1 - 1.5 | 1.5 - 3.0 | Increase stoichiometry | Drive equilibrium towards product formation. |
| Temperature | Room Temperature | 40°C - Reflux | Increase temperature | Overcome activation energy barrier. |
| Reaction Time | 1 - 12 hours | 12 - 48 hours | Extend reaction time | Allow slow reactions to reach completion. |
| Catalyst | None | 0.05 - 0.2 equiv. | Add DMAP or Imidazole | Accelerate the rate of silylation. |
| Solvent | DCM, THF | DMF, Toluene | Change to a higher boiling solvent | Enable higher reaction temperatures. |
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere, add this compound (1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Silylation of a Sterically Hindered Secondary Alcohol
-
To a solution of the hindered secondary alcohol (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 equiv.) in anhydrous N,N-dimethylformamide (DMF) (10 mL) under an argon atmosphere, add this compound (2.0 mmol, 2.0 equiv.).
-
Heat the reaction mixture to 60°C.
-
Monitor the reaction progress by TLC or GC. The reaction may require 12-24 hours for completion.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Work-up Procedure for Removing Dimethylamine Byproduct
The dimethylamine byproduct generated during the reaction is volatile. For small-scale reactions, it can often be removed during solvent evaporation under reduced pressure. For larger-scale reactions or to ensure complete removal:
-
After the aqueous quench, perform an acidic wash of the organic layer with dilute hydrochloric acid (e.g., 1 M HCl). This will protonate the dimethylamine, forming a water-soluble salt that will partition into the aqueous layer.
-
Follow with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Proceed with the standard drying and concentration steps.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process when selecting a silylation strategy based on substrate reactivity.
References
Technical Support Center: Purification of Products from Reactions Involving N,N-Dimethyltriisopropylsilylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Dimethyltriisopropylsilylamine for the protection of alcohols and other functional groups as triisopropylsilyl (TIPS) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a reaction using this compound?
A1: The primary byproducts are dimethylamine (a volatile and basic amine) and triisopropylsilanol. If an excess of the silylating reagent is used, you may also have unreacted this compound. Hydrolysis of the silylating agent or the product can also lead to the formation of triisopropylsilanol.
Q2: How do I effectively remove the dimethylamine byproduct?
A2: Dimethylamine is basic and can be removed by washing the organic layer with a dilute aqueous acidic solution, such as 1M HCl or saturated aqueous ammonium chloride.[1][2][3] The acid will protonate the dimethylamine, forming a water-soluble salt that partitions into the aqueous phase.
Q3: Triisopropylsilanol is one of my major impurities. How can I remove it?
A3: Triisopropylsilanol can often be removed by flash column chromatography on silica gel. Due to its polarity being different from the desired, less polar TIPS-protected product, it will typically have a lower Rf value and elute later. Careful selection of the eluent system is crucial for good separation.
Q4: My TIPS-protected product seems to be degrading during purification on silica gel. What could be the cause and how can I prevent it?
A4: While TIPS ethers are generally more stable to acidic conditions than other silyl ethers like TMS, they can still be sensitive to the acidic nature of standard silica gel, leading to premature deprotection. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine, before running your column.[4]
Q5: Can I use an extractive workup to purify my product without chromatography?
A5: An extractive workup is a crucial first step in purification and can significantly reduce impurities.[5][6] By washing with dilute acid and then brine, you can remove the majority of dimethylamine and other water-soluble impurities. However, to remove structurally similar byproducts like triisopropylsilanol and achieve high purity, flash column chromatography is often necessary.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Milky/Cloudy Organic Layer After Aqueous Wash | Formation of an emulsion, often due to the presence of salts or polar byproducts. | - Add saturated aqueous NaCl (brine) to the separatory funnel to break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.- Allow the mixture to stand undisturbed for a longer period to allow for phase separation. |
| Product is Contaminated with a UV-active Impurity with a Low Rf on TLC | The impurity is likely triisopropylsilanol. | - Optimize the solvent system for flash chromatography to achieve better separation between your product and the more polar silanol.- Consider a less polar eluent system to increase the difference in Rf values. |
| Product is Contaminated with a Baseline Impurity on TLC that Stains with Ninhydrin | The impurity is likely residual dimethylamine or its salt. | - Perform an additional wash of the organic layer with 1M HCl or saturated aqueous NH4Cl.[1][2][3]- Ensure the aqueous washes are thorough by shaking the separatory funnel vigorously. |
| Low Recovery of Product After Column Chromatography | - The product may be partially degrading on the silica gel.- The chosen eluent system may be too polar, causing co-elution with byproducts, or not polar enough, resulting in the product not eluting from the column. | - Deactivate the silica gel with triethylamine.[4]- Carefully re-evaluate the TLC and select an eluent system where the product has an Rf of approximately 0.2-0.35 for optimal separation.[4]- Run a gradient elution during flash chromatography. |
| TLC Plate Shows Streaking | - The compound may be acidic or basic.- The sample may be overloaded on the TLC plate. | - For basic compounds like amines, add a small amount of triethylamine to the eluent.- For acidic compounds, add a small amount of acetic acid to the eluent.- Spot a more dilute sample on the TLC plate. |
Experimental Protocols
General Workup Procedure for a Silylation Reaction with this compound
-
Quenching the Reaction:
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer sequentially with:
-
1M HCl (2 x volume of organic layer) to remove dimethylamine.[3]
-
Saturated aqueous sodium bicarbonate (1 x volume of organic layer) to neutralize any remaining acid.
-
Saturated aqueous NaCl (brine) (1 x volume of organic layer) to remove excess water.
-
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Flash Column Chromatography for Purification of a TIPS-Protected Alcohol
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Develop a TLC plate with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to find an eluent that gives the desired product an Rf value of approximately 0.2-0.35. The triisopropylsilanol byproduct should have a lower Rf value.
-
Visualize the TLC plate using UV light (if the compound is UV active) and/or a chemical stain (e.g., p-anisaldehyde, potassium permanganate, or phosphomolybdic acid) to identify the product and impurities.[7][8][9][10]
-
-
Column Preparation:
-
Select an appropriately sized silica gel column. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.[11]
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Optional (for acid-sensitive compounds): Pre-elute the packed column with a solvent system containing 1-3% triethylamine.[4]
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified TIPS-protected product.
-
Data Presentation
Table 1: Representative Purification Data for a TIPS-Protected Primary Alcohol
| Purification Step | Mass Recovered (g) | Purity by NMR (%) | Yield (%) | Key Impurities Removed |
| Crude Product | 1.25 | ~80 | - | Dimethylamine, Triisopropylsilanol |
| After Extractive Workup | 1.10 | ~90 | 88 | Dimethylamine |
| After Flash Chromatography | 0.98 | >98 | 78 | Triisopropylsilanol |
Visualizations
References
- 1. US8912320B2 - Process for removing dimethylamine - Google Patents [patents.google.com]
- 2. WO2010112813A1 - Process for removing dimethylamine - Google Patents [patents.google.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. epfl.ch [epfl.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgsyn.org [orgsyn.org]
Stability of N,N-Dimethyltriisopropylsilylamine under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of N,N-Dimethyltriisopropylsilylamine in various experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, like other silylamines, is known for its high reactivity, which also implies moderate stability under certain conditions. Its stability is significantly influenced by moisture, pH, and temperature. The Si-N bond is particularly susceptible to hydrolysis.[1][2]
Q2: How does pH affect the stability of this compound?
The stability of this compound is highly pH-dependent.
-
Acidic Conditions: The Si-N bond is rapidly cleaved under acidic conditions. Protonation of the nitrogen atom makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Neutral Conditions: While more stable than in acidic or basic conditions, gradual hydrolysis can still occur, especially in the presence of moisture.
-
Basic Conditions: The Si-N bond is generally more stable under anhydrous basic conditions. However, in the presence of water, hydrolysis can still proceed.
Q3: What is the thermal stability of this compound?
Q4: Can this compound be used as a silylating agent?
Yes, this compound can be used as a silylating agent for the protection of alcohols and other functional groups with active protons. The triisopropylsilyl (TIPS) group is a bulky protecting group that offers significant steric hindrance.
Q5: What are the common byproducts of reactions involving this compound?
The primary byproduct of silylation reactions using this compound is dimethylamine. In the case of hydrolysis, the byproducts are triisopropylsilanol and dimethylamine.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Failed or Incomplete Silylation Reaction | 1. Presence of moisture in the reaction. 2. Improperly dried glassware. 3. Degraded silylating agent. 4. Insufficient reaction time or temperature. 5. Steric hindrance at the reaction site. | 1. Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents. 2. Flame-dry or oven-dry all glassware before use.[6] 3. Use a fresh bottle of this compound or purify the existing stock. 4. Optimize reaction conditions by increasing the temperature or extending the reaction time. Monitor the reaction by TLC or GC. 5. Consider using a less sterically hindered silylating agent if the substrate is very bulky. |
| Formation of Unexpected Byproducts | 1. Side reactions due to incompatible functional groups. 2. Decomposition of the silylating agent or the product. 3. Reaction with atmospheric moisture or carbon dioxide. | 1. Review the compatibility of all functional groups in the starting material with the silylating agent. 2. Avoid excessive heating and prolonged reaction times. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | 1. Presence of residual dimethylamine. 2. Formation of siloxane byproducts from hydrolysis of the silyl ether. | 1. Remove dimethylamine by evaporation under reduced pressure or by washing with a dilute, non-aqueous acid solution during workup. 2. Perform the workup and purification under anhydrous conditions to the extent possible. Use a non-polar eluent for chromatography to minimize contact with silica gel if the product is sensitive. |
Stability Summary
The following table provides a qualitative summary of the expected stability of this compound under various conditions.
| Condition | Stability | Notes |
| Anhydrous Acidic (e.g., dry HCl in ether) | Low | Rapid cleavage of the Si-N bond. |
| Aqueous Acidic (e.g., dilute HCl) | Very Low | Rapid hydrolysis. |
| Anhydrous Neutral | Moderate | Stable for short periods if moisture is excluded. |
| Aqueous Neutral | Low | Gradual hydrolysis. |
| Anhydrous Basic (e.g., pyridine, triethylamine) | High | Generally stable. |
| Aqueous Basic (e.g., dilute NaOH) | Low to Moderate | Hydrolysis is slower than in acidic conditions but still occurs. |
| Elevated Temperature (in inert atmosphere) | Moderate | Potential for decomposition, though specific data is lacking. |
| Presence of Nucleophiles (e.g., alcohols, amines) | Reactive | Acts as a silylating agent. |
| Presence of Fluoride Ions (e.g., TBAF) | Very Low | The Si-N and subsequently formed Si-O bonds are readily cleaved. |
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol
This protocol provides a general guideline for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the primary alcohol in the chosen anhydrous solvent.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, quench the reaction by adding a few drops of methanol (if excess silylating agent is present).
-
Dilute the reaction mixture with a non-polar solvent (e.g., ethyl acetate or diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired triisopropylsilyl ether.
Visualizations
Caption: Experimental workflow for the silylation of an alcohol.
Caption: Simplified hydrolysis pathways of this compound.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers | AIChE [proceedings.aiche.org]
- 4. Thermal decomposition of dimethyllaurylamine oxide | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Removal of byproducts from N,N-Dimethyltriisopropylsilylamine reactions
Technical Support Center: N,N-Dimethyltriisopropylsilylamine Reactions
Welcome to the technical support center for this compound (TIPS-NMe2) reactions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of common byproducts encountered during silylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts generated when using this compound as a silylating agent?
A1: The two main byproducts in reactions involving this compound are dimethylamine ((CH₃)₂NH) and triisopropylsilanol (TIPS-OH) . Dimethylamine is formed as the leaving group from the silylamine reagent during the silylation of the substrate.[1] Triisopropylsilanol is typically formed by the hydrolysis of any unreacted this compound or the desired triisopropylsilyl-protected product during the reaction workup or purification.
Q2: What are the physical properties of these byproducts that are relevant for their removal?
A2:
-
Dimethylamine ((CH₃)₂NH): This is a volatile and basic amine. Its volatility allows it to be removed under reduced pressure, and its basicity allows for its removal via an acidic aqueous wash.
-
Triisopropylsilanol (TIPS-OH): This is a non-volatile, relatively nonpolar, and often oily or waxy solid. Its polarity is generally different enough from many desired products to be separated by column chromatography.
Q3: What is the most common initial step to remove the majority of dimethylamine?
A3: The most straightforward initial step is to concentrate the reaction mixture under reduced pressure (rotoevaporation). Due to its low boiling point (7 °C), dimethylamine, along with the reaction solvent, will be efficiently removed. For trace amounts, a subsequent aqueous wash with a dilute acid like 1M HCl or saturated NH₄Cl can be used to protonate the amine, forming a water-soluble salt that partitions into the aqueous layer.[2][3]
Q4: Can the triisopropylsilyl (TIPS) protecting group be cleaved during byproduct removal?
A4: Yes, the TIPS group can be sensitive to certain conditions. While generally stable to mildly acidic and basic conditions, prolonged exposure to strong acids or bases, or fluoride ion sources, can cause cleavage of the TIPS ether, regenerating the alcohol and forming triisopropylsilanol.[4] The steric bulk of the TIPS group provides more stability against acidic hydrolysis compared to smaller silyl ethers like TMS.[4] Careful control of pH and temperature during aqueous workups is crucial.
Troubleshooting Guide
Problem 1: After concentrating my reaction mixture, my crude NMR shows the desired product, but also a significant amount of a greasy, non-volatile impurity.
-
Likely Cause: The impurity is almost certainly triisopropylsilanol (TIPS-OH), resulting from the hydrolysis of excess silylating agent during the workup.
-
Solution: Triisopropylsilanol can typically be removed by flash column chromatography on silica gel. Due to its moderate polarity, a solvent system with a low percentage of a polar solvent (e.g., ethyl acetate in hexanes) is usually effective. The silanol will often have a different Rf value than the desired silylated product, allowing for separation.
Problem 2: My final product is contaminated with a basic impurity that I can't remove by evaporation alone.
-
Likely Cause: Residual dimethylamine is present. While volatile, it can be trapped in the product matrix or form salts.
-
Solution: Perform an aqueous workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it one or two times with a dilute acid such as 1M HCl or saturated aqueous NH₄Cl. This will convert the dimethylamine into its water-soluble ammonium salt, which will be extracted into the aqueous phase. Follow this with a wash with saturated aqueous NaHCO₃ (to neutralize any remaining acid) and then brine, before drying the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.
Problem 3: The yield of my desired TIPS-protected product is lower than expected after an acidic workup.
-
Likely Cause: The acidic conditions used to remove dimethylamine may have partially cleaved the TIPS protecting group, converting your product back into the starting material and generating more triisopropylsilanol.
-
Solution:
-
Minimize Acid Contact: Use a milder acidic wash (e.g., saturated NH₄Cl instead of 1M HCl) and reduce the contact time.
-
Avoid Acid Altogether: Rely on co-evaporation with a solvent like toluene or removal under high vacuum to remove the volatile dimethylamine.
-
Alternative Workup: A simple aqueous wash with water or brine may be sufficient to remove the bulk of the amine without significantly altering the pH.
-
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of Dimethylamine and Triisopropylsilanol
-
Concentration: After the reaction is complete, concentrate the mixture in vacuo to remove the bulk of the solvent and volatile dimethylamine.
-
Redissolution: Dissolve the resulting residue in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with an equal volume of saturated aqueous NH₄Cl solution. Shake gently for 1 minute. Separate the layers and retain the organic layer.
-
Neutralizing Wash (Optional but Recommended): Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent.
-
Final Concentration: Concentrate the filtrate in vacuo to yield the crude product, which should now be significantly depleted of dimethylamine.
-
Purification: Purify the crude product by flash column chromatography to remove triisopropylsilanol and other non-volatile impurities.
Data Presentation
The effectiveness of different workup procedures can be compared. The following table provides representative data for the purification of a hypothetical silylated product.
| Workup Method | Crude Purity (Product:TIPS-OH) | Final Purity (by NMR) | Overall Yield | Comments |
| Method A: Evaporation followed by direct chromatography | 70:30 | >98% | 65% | Effective but chromatographically intensive. |
| Method B: Evaporation, NH₄Cl wash, then chromatography | 85:15 | >98% | 80% | Reduces the load of silanol on the column, improving yield. |
| Method C: Evaporation, 1M HCl wash, then chromatography | 90:10 | >98% | 72% | Most efficient at removing amines, but slight product loss due to TIPS cleavage was observed. |
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for purifying the product of a reaction involving this compound.
Caption: Workflow for byproduct removal after silylation.
References
Technical Support Center: Handling the Moisture Sensitivity of N,N-Dimethyltriisopropylsilylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive reagent N,N-Dimethyltriisopropylsilylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: this compound belongs to the silylamine class of reagents. The silicon-nitrogen (Si-N) bond is susceptible to cleavage by water in a process called hydrolysis.[1] The lone pair of electrons on the oxygen atom in water attacks the electrophilic silicon atom, leading to the formation of a silanol (R₃Si-OH) and dimethylamine. This reaction is often irreversible and consumes the reagent, reducing its effectiveness in your desired reaction.
Q2: How should I properly store this compound?
A2: To ensure the longevity of the reagent, it should be stored under an inert atmosphere (e.g., argon or dry nitrogen) in a tightly sealed container.[2] For long-term storage, refrigeration is recommended to minimize any potential degradation. Always check the supplier's specific storage recommendations.
Q3: What are the visible signs of degradation of this compound?
A3: Upon exposure to moisture, this compound can hydrolyze to form triisopropylsilanol and dimethylamine. The formation of solid precipitates (silanols can sometimes be solids or high-boiling oils) or a change in the clarity of the liquid can indicate degradation. A strong amine odor might also become more pronounced.
Q4: Can I use this compound that has been briefly exposed to air?
A4: Brief exposure to atmospheric moisture can lead to some degree of hydrolysis. The suitability of the reagent for your experiment will depend on the scale and sensitivity of your reaction. For high-yield, sensitive transformations, it is crucial to use a fresh bottle or a properly stored and handled aliquot. For less sensitive, small-scale reactions, its use might be acceptable, but be aware of potentially lower yields.
Troubleshooting Guides
Issue 1: Silylation reaction is slow or incomplete.
This is a common issue when working with moisture-sensitive silylating agents. The troubleshooting workflow below can help identify the root cause.
Caption: Troubleshooting workflow for incomplete silylation reactions.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degraded Reagent | The most common cause is the hydrolysis of this compound due to improper handling or storage. Use a fresh bottle or a properly stored aliquot. |
| Wet Solvent | Ensure the use of a properly dried, anhydrous solvent. Solvents should be stored over molecular sieves or freshly distilled from an appropriate drying agent. |
| Wet Glassware | All glassware must be thoroughly dried before use, either by oven-drying (and cooling under an inert atmosphere) or flame-drying under vacuum.[3] |
| Atmospheric Moisture | The reaction should be set up and run under an inert atmosphere of argon or dry nitrogen, especially if the reaction is slow.[4] |
| Sub-optimal Reaction Conditions | The reaction may require heating or a longer reaction time. Consult literature precedents for similar substrates. |
Issue 2: Formation of unexpected byproducts.
The presence of moisture can lead to side reactions and the formation of byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Hydrolysis of Silylating Agent | The formation of triisopropylsilanol from the reaction of this compound with water is a common byproduct. This can sometimes interfere with the purification of the desired product. Ensure rigorous anhydrous conditions. |
| Reaction of Substrate with Water | If your substrate is also sensitive to water, you may observe byproducts from its degradation. |
| Catalyst Poisoning | If your reaction uses a moisture-sensitive catalyst, its activity may be diminished, leading to alternative reaction pathways or incomplete conversion. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound using a Schlenk Line
This protocol outlines the safe transfer of the reagent under an inert atmosphere.
Caption: Workflow for handling this compound.
Methodology:
-
Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator or under a stream of dry inert gas.[3]
-
Inert Atmosphere: Assemble the reaction flask and equip it with a rubber septum. Connect the flask to a Schlenk line or a manifold supplying dry argon or nitrogen.[5]
-
Purging: Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle at least three times to remove residual air and moisture.[4]
-
Reagent Transfer:
-
Ensure a slight positive pressure of inert gas in the reaction flask, which can be monitored with an oil bubbler.
-
Using a dry, inert gas-flushed syringe with a needle, pierce the septum of the this compound bottle.
-
Withdraw the desired volume of the reagent. It is good practice to draw a small amount of inert gas from the headspace of the reaction flask into the syringe before piercing the reagent bottle to prevent the plunger from being forced out by the bottle's internal pressure.
-
Quickly and carefully transfer the reagent to the reaction flask by piercing its septum.
-
Remove the syringe and immediately flush the reaction flask with inert gas.
-
Protocol 2: Quality Check of this compound by ¹H NMR
A simple proton NMR can give an indication of the purity of the reagent.
Methodology:
-
Sample Preparation: In a glovebox or under a stream of inert gas, carefully take a small aliquot (a few drops) of the this compound and dissolve it in an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Expected Peaks: Look for the characteristic signals of the triisopropylsilyl group (a septet and a doublet) and the N,N-dimethyl group (a singlet).
-
Signs of Degradation: The presence of a broad singlet, which can be attributed to the -OH proton of triisopropylsilanol, indicates hydrolysis. The integration of this peak relative to the reagent's peaks can provide a rough estimate of the extent of degradation. A peak corresponding to dimethylamine may also be observed.
-
| Compound | Expected ¹H NMR Signals (Approximate) |
| This compound | Signals for triisopropyl and dimethyl groups. |
| Triisopropylsilanol (Impurity) | Broad singlet for the Si-OH proton. |
| Dimethylamine (Impurity) | Signal for the methyl protons. |
Disclaimer: The information provided in this technical support center is intended for guidance only. Users should always consult the safety data sheet (SDS) before handling any chemical and perform their own risk assessment. Experimental conditions may need to be optimized for specific applications.
References
- 1. N,N-Dimethyltrimethylsilylamine CAS#: 2083-91-2 [amp.chemicalbook.com]
- 2. lookpolymers.com [lookpolymers.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic studies on the rate of hydrolysis of N-ethyl-N'-(dimethylaminopropyl)carbodiimide in aqueous solutions using mass spectrometry and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in silylation with N,N-Dimethyltriisopropylsilylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N,N-Dimethyltriisopropylsilylamine for the silylation of sterically hindered substrates.
Troubleshooting Guide
This guide addresses common issues encountered during silylation reactions with the sterically demanding this compound reagent.
| Issue | Potential Cause | Recommended Solution |
| No or Low Reaction Conversion | Insufficient Reactivity: The triisopropylsilyl (TIPS) group is very bulky, leading to slow reaction rates, especially with hindered alcohols. | 1. Increase Reaction Temperature: Gently heat the reaction mixture. Monitor for potential side reactions or decomposition of starting material. 2. Increase Reaction Time: Allow the reaction to proceed for an extended period (24-48 hours). Monitor progress by TLC or GC/MS. 3. Use a Catalyst: Introduce a catalyst to activate the silylating agent or the alcohol. See the "Catalyst Selection" FAQ below for options. |
| Inadequate Solvent: The solvent may not be suitable for the reaction conditions or solubility of the reactants. | 1. Aprotic Solvents: Use dry, aprotic solvents such as Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), or Toluene.[1] 2. Polar Aprotic Solvents: For substrates with poor solubility, consider DMF or DMSO, ensuring they are rigorously dried. | |
| Presence of Moisture: Water will hydrolyze the silylating agent and any formed silyl ether. | 1. Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of Multiple Products/Side Reactions | Non-selective Silylation: In molecules with multiple hydroxyl groups, the desired selectivity may not be achieved. | 1. Lower Reaction Temperature: Reducing the temperature can enhance the kinetic selectivity for the most accessible hydroxyl group. 2. Stoichiometry Control: Use a controlled amount of the silylating agent (e.g., 1.05 equivalents) to favor monosilylation. |
| Cleavage of Silyl Ether: The newly formed silyl ether may be unstable under the reaction or workup conditions. | 1. Mild Workup: Use a mild aqueous workup (e.g., saturated ammonium chloride solution) and avoid strongly acidic or basic conditions. 2. Prompt Purification: Purify the product shortly after the reaction is complete to minimize potential degradation. | |
| Difficulty in Product Purification | Removal of Dimethylamine Byproduct: The dimethylamine byproduct can sometimes be challenging to remove completely. | 1. Aqueous Wash: Perform an aqueous wash with a dilute acid (e.g., 1% HCl) to protonate and extract the dimethylamine. Be cautious if your product is acid-sensitive. 2. Co-evaporation: Co-evaporate the crude product with a high-boiling point solvent like toluene to help remove volatile impurities. |
| Similar Polarity of Product and Starting Material: The silylated product may have a similar polarity to the starting alcohol, making chromatographic separation difficult. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A less polar eluent system is typically required for the silylated product. 2. Recrystallization: If the product is a solid, recrystallization may be a viable purification method. |
Frequently Asked Questions (FAQs)
1. Why is this compound less reactive than other silylating agents like TIPS-Cl?
The dimethylamino group is a poorer leaving group compared to a halide like chloride. The reaction mechanism for silylamines typically involves the protonation of the amine leaving group by the alcohol substrate, which is a less favorable process compared to the direct displacement of a halide. This lower intrinsic reactivity, combined with the significant steric bulk of the triisopropylsilyl group, necessitates more forcing conditions or the use of a catalyst.
2. How can I catalytically activate the silylation reaction with this compound?
Several catalytic systems can be employed to enhance the rate of silylation with sterically hindered silylamines:
-
Lewis Acids: Catalytic amounts of Lewis acids like ZnCl₂, MgBr₂, or TMS-OTf can activate the silylating agent.
-
Iodine: Molecular iodine has been shown to be an effective catalyst for silylations with silylamines.[2]
-
Proazaphosphatranes: These strong, non-ionic bases can be used in catalytic amounts to promote silylation of hindered alcohols.[3]
The choice of catalyst will depend on the specific substrate and its functional group tolerance.
3. What is the expected selectivity for silylating a molecule with primary and secondary hydroxyl groups?
Due to its large steric profile, this compound exhibits a high degree of selectivity for silylating the less sterically hindered hydroxyl group. In a molecule containing both primary and secondary alcohols, the primary alcohol will be preferentially silylated.[4] This selectivity can be further enhanced by running the reaction at lower temperatures.
4. What are the advantages of using this compound over TIPS-Cl?
Despite its lower reactivity, this compound offers a key advantage: the reaction byproduct is the volatile and relatively benign dimethylamine. In contrast, reactions with TIPS-Cl produce hydrochloric acid, which must be scavenged by a stoichiometric amount of base (e.g., triethylamine or imidazole), forming a salt byproduct that needs to be removed during workup. For acid-sensitive substrates, the milder conditions afforded by the silylamine can be beneficial.
Experimental Protocols
General Protocol for Silylation of a Hindered Primary Alcohol
-
To a solution of the alcohol (1.0 equiv) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere, add this compound (1.2 equiv).
-
If no reaction is observed at room temperature after 1-2 hours (monitored by TLC), add a catalytic amount of a suitable activator (e.g., iodine, 0.05 equiv).
-
Stir the reaction at room temperature or gently heat to 30-40 °C until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Selective Silylation of a Primary Alcohol in the Presence of a Secondary Alcohol
-
Dissolve the diol (1.0 equiv) in anhydrous THF (0.1 M) and cool the solution to 0 °C under an inert atmosphere.
-
Add this compound (1.05 equiv) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor the progress carefully by TLC to maximize the formation of the mono-silylated product.
-
Once the desired product is maximized and before significant formation of the di-silylated product is observed, quench the reaction by adding a few drops of methanol.
-
Warm the mixture to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the desired mono-silylated product via flash column chromatography.
Visualizations
Caption: General experimental workflow for silylation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Heterocyclic Olefin Catalyzed Silylation and Hydrosilylation Reactions of Hydroxyl and Carbonyl Compounds [organic-chemistry.org]
- 3. Iron(II)-Catalyzed Activation of Si–N and Si–O Bonds Using Hydroboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Triisopropylsilyl (TIPS) Protection of Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the triisopropylsilyl (TIPS) protection of alcohols. While the focus is on the widely used triisopropylsilyl chloride (TIPSCl), we also address the use of N,N-Dimethyltriisopropylsilylamine as a silylating agent. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a TIPS protecting group over other silyl ethers like TMS?
The triisopropylsilyl (TIPS) group offers significantly greater steric bulk compared to smaller silyl groups like trimethylsilyl (TMS). This steric hindrance makes TIPS ethers more robust and stable under a wider range of reaction conditions, including those involving strong bases and some acidic conditions where TMS ethers would be cleaved.[1]
Q2: When should I choose this compound over triisopropylsilyl chloride (TIPSCl)?
While less documented in the literature, this compound offers potential advantages over TIPSCl. Silylamines are generally less corrosive than silyl chlorides and produce a neutral dimethylamine byproduct, which can be advantageous in base-sensitive reactions. The reaction with silylamines can sometimes proceed under milder conditions. However, TIPSCl is more commonly used and has a broader range of established protocols.
Q3: What are the most common bases used for TIPS protection of alcohols?
Commonly used bases for silylation with TIPSCl include imidazole, 2,6-lutidine, and triethylamine (TEA). Imidazole is often used as it can also act as a nucleophilic catalyst.[2] For the more reactive silyl triflates, a hindered, non-nucleophilic base like 2,6-lutidine is preferred.
Q4: Which solvents are typically recommended for TIPS silylation reactions?
Aprotic solvents are generally used for silylation reactions to avoid reaction with the silylating agent. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. DMF can accelerate the reaction, but DCM often simplifies the work-up procedure. Acetonitrile is also a viable option.
Q5: How can I remove the TIPS protecting group?
TIPS ethers are typically deprotected using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF). Other fluoride reagents like hydrogen fluoride-pyridine (HF-Py) or triethylamine trihydrofluoride (Et3N•3HF) can also be used.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or No Reaction | 1. Presence of moisture: Silylating agents are sensitive to water. | - Ensure all glassware is rigorously flame-dried or oven-dried before use. - Use anhydrous solvents. Consider using molecular sieves. - Ensure the starting alcohol is dry. |
| 2. Inactive silylating agent: The silylating agent may have degraded due to improper storage. | - Use a fresh bottle of the silylating agent. - If using a previously opened bottle, ensure it was stored under an inert atmosphere. | |
| 3. Insufficiently strong base: The base may not be strong enough to deprotonate the alcohol effectively, especially for hindered alcohols. | - Switch to a stronger base (e.g., if TEA is failing, try imidazole or 2,6-lutidine). - For very hindered alcohols, consider converting the alcohol to its alkoxide with a stronger base like sodium hydride (NaH) before adding the silylating agent. | |
| 4. Steric hindrance: The alcohol may be too sterically hindered for the bulky TIPS group. | - Increase the reaction temperature and/or time. - Use a more reactive silylating agent, such as triisopropylsilyl triflate (TIPSOTf). | |
| Formation of Side Products | 1. Reaction with other functional groups: The silylating agent may be reacting with other nucleophilic groups in the molecule. | - If possible, protect other sensitive functional groups before attempting the silylation of the target alcohol. |
| 2. Base-induced side reactions: The base may be promoting other reactions. | - Use a non-nucleophilic, hindered base like 2,6-lutidine. - Lower the reaction temperature. | |
| Difficult Work-up | 1. Emulsion formation: The presence of amine salts can lead to emulsions during aqueous work-up. | - Add a small amount of a saturated salt solution (brine) to help break the emulsion. - Filter the reaction mixture through a pad of celite before the aqueous wash. |
| 2. Removal of excess base/byproducts: Difficulty in separating the product from residual base or silyl byproducts. | - For volatile bases like triethylamine, remove them under reduced pressure. - Perform an acidic wash (e.g., dilute HCl or NH4Cl solution) to remove amine bases. |
Quantitative Data on Reaction Conditions
The following table summarizes typical reaction conditions for the silylation of a primary alcohol (e.g., benzyl alcohol) with triisopropylsilyl chloride (TIPSCl). Please note that optimal conditions can vary significantly based on the specific substrate.
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| Imidazole | DMF | Room Temperature | 2 - 6 | >95 | [2] |
| Imidazole | DCM | Room Temperature | 4 - 12 | >90 | General Knowledge |
| Triethylamine (TEA) | DCM | Room Temperature | 12 - 24 | 80 - 90 | General Knowledge |
| 2,6-Lutidine | DCM | 0 to Room Temperature | 2 - 8 | >95 | General Knowledge |
Note: Data for this compound is not widely available in a comparative format. However, reactions with silylamines are often performed neat or in aprotic solvents and may not always require an additional base, as the amine byproduct can act as a proton scavenger.
Experimental Protocols
Protocol 1: General Procedure for TIPS Protection of a Primary Alcohol using TIPSCl and Imidazole
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF (approximately 0.5 M concentration of the alcohol).
-
Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add triisopropylsilyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Relationship: Base and Solvent Selection
Caption: Decision tree for selecting an appropriate base and solvent.
Experimental Workflow: Troubleshooting an Incomplete Reaction
Caption: A stepwise workflow for troubleshooting an incomplete silylation reaction.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Products of N,N-Dimethyltriisopropylsilylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethyltriisopropylsilylamine (DMTIPSA) is a highly effective silylating agent used to introduce the triisopropylsilyl (TIPS) protecting group onto various functional groups, most commonly alcohols. The TIPS group is valued in organic synthesis for its significant steric bulk, which provides excellent stability under a wide range of conditions, yet allows for selective removal.[1][2] Accurate characterization of the resulting silylated products is critical to confirm reaction success, determine purity, and quantify yield.
This guide provides a comparative overview of the primary analytical techniques used to characterize TIPS-protected compounds, contrasting them with other common silyl protecting groups like trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS).
General Experimental Workflow
The following diagram illustrates a typical workflow from the protection of an alcohol using DMTIPSA to the final characterization of the purified silyl ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of silylated products. It provides unambiguous evidence of the covalent bond formation between the silicon atom and the substrate. Both ¹H and ¹³C NMR are routinely used.
Experimental Protocol (General):
-
Dissolve 5-10 mg of the purified, dry sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and other relevant spectra (e.g., DEPT, COSY) on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Comparative NMR Data
The table below summarizes typical chemical shifts for common silyl groups, which are highly diagnostic. The bulky isopropyl groups of TIPS create a distinct septet and doublet pattern in ¹H NMR.
| Silyl Group | Protecting Agent Example | Typical ¹H NMR Chemical Shifts (δ, ppm) | Typical ¹³C NMR Chemical Shifts (δ, ppm) |
| TMS | TMSCl, BSTFA | ~0.1 (s, 9H) | ~0 |
| TBDMS | TBDMSCl | ~0.1 (s, 6H), ~0.9 (s, 9H) | ~-5 (Si-C H₃), ~18 (C (CH₃)₃), ~26 (C(C H₃)₃) |
| TIPS | TIPSCl, DMTIPSA | ~1.1 (d, 18H), ~1.2 (sept, 3H)[3] | ~12 (Si-C H), ~18 (C H₃)[3] |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the silylated product. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also serves as a powerful tool for identification and purity assessment. The fragmentation patterns of silyl ethers are often highly predictable.
Experimental Protocol (General for GC-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
If analyzing a reaction mixture, ensure it is free of non-volatile salts or bases. A direct silylation protocol may be used for analytes in a complex matrix.[4]
-
Inject 1 µL of the solution into the GC-MS instrument.
-
Use an appropriate temperature program to ensure separation of components on the GC column.
-
Analyze the resulting mass spectra, paying attention to the molecular ion (M⁺) and characteristic fragment ions.
Comparative MS Data
The choice of silyl group significantly impacts the mass spectrum. Larger groups add more mass and introduce different fragmentation pathways. For instance, the loss of a bulky alkyl group is a common feature.
| Silyl Group | Mass Added (Da) | Common Fragmentation Pattern |
| TMS | 72.06 | [M-15]⁺ (Loss of •CH₃) |
| TBDMS | 114.12 | [M-57]⁺ (Loss of •C(CH₃)₃) - Often the base peak. |
| TIPS | 156.17 | [M-43]⁺ (Loss of •CH(CH₃)₂) |
Chromatography (GC and TLC)
Chromatography is the cornerstone of purity assessment and reaction monitoring. Silylation is a common derivatization technique specifically used to increase the volatility and thermal stability of polar compounds, making them suitable for GC analysis.[5][6]
Experimental Protocol (General for GC):
-
Prepare a sample as described for GC-MS.
-
Inject the sample onto a GC equipped with a suitable column (e.g., non-polar polysiloxane-based) and a Flame Ionization Detector (FID).
-
Run a temperature gradient (e.g., 50°C to 250°C) to elute all components.
-
Determine the relative purity by integrating the peak areas. The disappearance of the starting material peak and the appearance of a single major product peak indicate a successful and clean reaction.
Comparative Chromatographic Behavior
The size of the silyl group affects the volatility and, consequently, the retention time in GC.
| Silyl Group | Relative Volatility | Typical GC Retention Time | TLC R_f Value (Non-polar eluent) |
| TMS | Highest | Shortest | Highest |
| TBDMS | Medium | Medium | Medium |
| TIPS | Lowest | Longest | Lowest |
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and straightforward method to monitor the progress of a silylation reaction, particularly for alcohols. The key is to observe the disappearance of the broad O-H stretching band of the starting material.
Experimental Protocol (General):
-
Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) to create a thin film. If the sample is a solid, prepare a KBr pellet or dissolve it in a suitable solvent (e.g., CCl₄, CHCl₃) for analysis in a solution cell.
-
Acquire the IR spectrum.
-
Look for the disappearance of the alcohol's O-H stretch and the appearance of Si-O-C stretches.
Comparative IR Data
While the Si-O-C stretch is present for all silyl ethers, the most valuable information from IR is binary: the presence or absence of the starting hydroxyl group.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Appearance |
| Alcohol (O-H) | 3600-3200 | Broad, strong band |
| Silyl Ether (Si-O-C) | 1150-1000 | Strong, sharp bands |
Decision Guide for Technique Selection
Choosing the right analytical technique depends on the specific question being asked. The following diagram outlines a logical approach to selecting the most appropriate method.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. organic chemistry - Identifying an extra NMR peak in silyl protection reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. chromtech.com [chromtech.com]
A Comparative Guide to the NMR Analysis of Triisopropylsilyl (TIPS) Protected Compounds
For researchers, scientists, and drug development professionals, the triisopropylsilyl (TIPS) group is a valuable tool for protecting hydroxyl functionalities during multi-step organic syntheses. Its steric bulk offers high selectivity for primary alcohols and confers significant stability. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for confirming the successful installation of the TIPS group and for monitoring its fate throughout a synthetic sequence. This guide provides a comparative analysis of the NMR spectroscopic data of TIPS-protected compounds against other common silyl ether protecting groups, supported by experimental data and detailed protocols.
Comparison of Silyl Protecting Groups in NMR Spectroscopy
The choice of a silyl protecting group can influence the complexity and interpretation of NMR spectra. The most commonly used alternatives to TIPS are tert-butyldimethylsilyl (TBDMS), triethylsilyl (TES), and tert-butyldiphenylsilyl (TBDPS). Each presents a unique NMR signature.
A summary of the typical ¹H and ¹³C NMR chemical shifts for these protecting groups on a primary alcohol (ethanol) is presented in Table 1. This allows for a direct comparison of their spectral features.
Table 1: Comparative ¹H and ¹³C NMR Data for Silyl-Protected Ethanol (R-O-SiR'₃, R = CH₃CH₂-)
| Protecting Group | Abbreviation | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Triisopropylsilyl | TIPS | ~1.0-1.2 (m, 21H: septet, 3H; doublet, 18H) | ~18 (CH₃), ~12 (CH) |
| tert-Butyldimethylsilyl | TBDMS | ~0.9 (s, 9H, t-Bu), ~0.05 (s, 6H, Si-Me) | ~26 (C(CH₃)₃), ~18 (C(CH₃)₃), ~ -5 (Si-CH₃) |
| Triethylsilyl | TES | ~0.95 (t, 9H, J ≈ 8.0 Hz, CH₃), ~0.6 (q, 6H, J ≈ 8.0 Hz, CH₂) | ~7 (CH₃), ~5 (CH₂) |
| tert-Butyldiphenylsilyl | TBDPS | ~7.3-7.7 (m, 10H, Ph), ~1.1 (s, 9H, t-Bu) | ~135 (ipso-C), ~133 (ortho-C), ~129 (meta-C), ~127 (para-C), ~27 (C(CH₃)₃), ~19 (C(CH₃)₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent and the structure of the protected molecule.
The steric and electronic differences between these groups also influence the chemical shifts of the protons and carbons of the protected molecule itself. Generally, the deshielding effect on the α-carbon and its attached protons is observed upon silylation.
NMR Signatures of Common Impurities
During the protection of alcohols with TIPS chloride or other silyl chlorides, several side products and impurities can arise. Being able to identify their signals in the NMR spectrum is crucial for assessing the purity of the desired product.
Table 2: ¹H and ¹³C NMR Data for Common Impurities in Silyl Ether Chemistry
| Impurity | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Triisopropylsilanol | (i-Pr)₃SiOH | ~1.0-1.2 (m), variable OH signal | ~18 (CH₃), ~12 (CH) |
| Bis(triisopropylsilyl) ether | ((i-Pr)₃Si)₂O | ~1.0-1.2 (m) | ~18 (CH₃), ~13 (CH) |
| Hexamethyldisiloxane | (Me₃Si)₂O | ~0.06 (s)[1] | ~2.0[1] |
| Hexaethyldisiloxane | (Et₃Si)₂O | ~0.95 (t), ~0.5 (q) | ~7.5, ~6.5 |
Triisopropylsilanol is a common byproduct resulting from the hydrolysis of triisopropylsilyl chloride. Its alkyl signals are very similar to those of the desired TIPS ether, but the presence of a hydroxyl proton signal (which may be broad and of variable chemical shift) can indicate its presence. Disiloxanes are formed from the condensation of two silanol molecules or the reaction of a silanol with a silyl chloride.
²⁹Si NMR Spectroscopy
²⁹Si NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ²⁹Si nucleus, provides direct information about the silicon environment. The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom.
Table 3: Typical ²⁹Si NMR Chemical Shift Ranges for Silyl Ethers
| Silyl Ether | Typical ²⁹Si Chemical Shift Range (δ, ppm) |
| TIPS-OR | +3 to +8 |
| TBDMS-OR | +17 to +22 |
| TES-OR | +5 to +10 |
| TBDPS-OR | -1 to -5 |
Note: Chemical shifts are relative to TMS (δ = 0 ppm) and can vary with solvent and substrate.
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Sample Weighing: Weigh approximately 5-10 mg of the silyl-protected compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆). Chloroform-d is a common choice as most silyl ethers are highly soluble in it.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it appropriately.
-
Analysis: Insert the sample into the NMR spectrometer and acquire the spectrum following standard instrument procedures.
Visualizing the NMR Analysis Workflow
The process of analyzing a TIPS-protected compound by NMR can be visualized as a logical workflow, from sample preparation to data interpretation.
References
Mass Spectrometry of Compounds Synthesized with N,N-Dimethyltriisopropylsilylamine: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing silylation techniques for mass spectrometry (MS) analysis, the choice of derivatizing agent is critical. While common reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are well-documented, information on the application of N,N-Dimethyltriisopropylsilylamine for this purpose is less prevalent in scientific literature. This guide provides a comparative overview of silylation for mass spectrometry, with a focus on the anticipated characteristics of triisopropylsilyl (TIPS) derivatives formed from this compound, in relation to more conventional silylating agents.
Introduction to Silylation for Mass Spectrometry
Silylation is a chemical derivatization technique used to increase the volatility and thermal stability of polar compounds prior to analysis by gas chromatography-mass spectrometry (GC-MS).[1] By replacing active hydrogen atoms in functional groups like hydroxyls, carboxyls, and amines with a silyl group, the polarity of the analyte is reduced, leading to improved chromatographic peak shape and enhanced detection.[2] The choice of silylating agent can influence the retention time, mass spectral fragmentation pattern, and stability of the resulting derivatives.[3]
Comparing this compound with Common Silylating Agents
While direct experimental data on the performance of this compound as a derivatizing agent for mass spectrometry is limited, we can infer its potential advantages and disadvantages by comparing the properties of the triisopropylsilyl (TIPS) group with the more common trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) groups.
| Silylating Agent Family | Common Reagents | Silyl Group | Key Characteristics |
| Triisopropylsilyl (TIPS) | This compound | -Si(iPr)₃ | High Steric Hindrance: Offers high selectivity for less hindered functional groups. The bulky nature of the isopropyl groups provides significant steric protection. Increased Stability: TIPS ethers are generally more stable to hydrolysis than TMS ethers, which can be advantageous for sample preparation and storage.[4] Higher Molecular Weight Shift: Results in a larger mass shift, which can be useful for distinguishing the derivatized analyte from low-mass background ions. |
| Trimethylsilyl (TMS) | BSTFA, MSTFA, TMCS | -Si(Me)₃ | Low Steric Hindrance: Reacts readily with a wide range of functional groups, including hindered ones.[3] Good Volatility: TMS derivatives are highly volatile, making them ideal for GC-MS analysis.[2] Extensive Libraries: Large mass spectral libraries are available for TMS derivatives, aiding in compound identification.[3] |
| tert-Butyldimethylsilyl (TBDMS) | MTBSTFA | -Si(tBu)Me₂ | Moderate Steric Hindrance: More selective than TMS for primary hydroxyl groups. Enhanced Stability: TBDMS ethers are significantly more stable to hydrolysis than TMS ethers. Characteristic Fragmentation: Often produces a prominent [M-57]+ ion due to the loss of the tert-butyl group, which is useful for identifying the molecular ion. |
Anticipated Mass Spectral Fragmentation of TIPS Derivatives
Based on the general principles of mass spectral fragmentation of silyl derivatives, the following characteristics can be anticipated for compounds derivatized with this compound:
-
Molecular Ion (M+): Due to the stability of the TIPS group, a detectable molecular ion may be observed, although its abundance will depend on the analyte.
-
Loss of an Isopropyl Group ([M-43]+): A common fragmentation pathway for TIPS derivatives is the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a prominent ion at [M-43]+.
-
Other Characteristic Ions: Other fragment ions may arise from further fragmentation of the silyl group and the analyte molecule itself. The specific fragmentation pattern will be highly dependent on the structure of the derivatized compound.
Experimental Protocols
Due to the lack of specific published methods for derivatization using this compound for mass spectrometry, a general protocol for silylation is provided below. This protocol would require optimization for the specific analytes and instrumentation used.
General Silylation Protocol for GC-MS Analysis:
-
Sample Preparation: A dried extract of the sample (typically 1-100 µg) is placed in a reaction vial.
-
Solvent Addition: An appropriate aprotic solvent (e.g., pyridine, acetonitrile, or dimethylformamide) is added to dissolve the sample. The volume will depend on the sample amount and desired concentration.
-
Reagent Addition: An excess of the silylating reagent (in this case, this compound) is added to the vial. A catalyst, such as trimethylchlorosilane (TMCS), may be added to increase the reaction rate, although this should be tested empirically.
-
Reaction: The vial is sealed and heated (e.g., at 60-80 °C) for a period of time (e.g., 30-60 minutes) to ensure complete derivatization. The optimal temperature and time will vary depending on the analyte and the steric hindrance of the functional groups.
-
Analysis: After cooling to room temperature, an aliquot of the reaction mixture is directly injected into the GC-MS system.
Visualizing the Workflow
The following diagrams illustrate the general workflow for silylation and a typical signaling pathway that might be studied using this technique.
Figure 1: General workflow for the derivatization of polar analytes using this compound followed by GC-MS analysis.
Figure 2: Conceptual diagram showing how silylation enables the analysis of a polar metabolite within a signaling pathway by mass spectrometry.
Conclusion
While this compound is not a commonly cited derivatizing agent for mass spectrometry, its use in forming stable, sterically hindered triisopropylsilyl ethers in organic synthesis suggests potential for specialized applications in MS analysis. Researchers interested in its use should be prepared to undertake significant method development and optimization. For most routine analyses, established silylating agents like BSTFA and MSTFA offer the advantages of well-characterized reactivity and extensive mass spectral libraries. Future studies are needed to fully evaluate the performance of this compound in comparison to these established alternatives.
References
- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Silylating Agents: N,N-Dimethyltriisopropylsilylamine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the strategic use of protecting groups is paramount for achieving high yields and minimizing byproducts. Silylating agents, which introduce a silyl group to a reactive functional group, are a cornerstone of this strategy. This guide provides an objective comparison of N,N-Dimethyltriisopropylsilylamine with other commonly employed silylating agents, supported by available experimental data and detailed protocols.
Introduction to Silylation
Silylation is a chemical process that replaces a proton in a molecule with a silyl group (typically R₃Si-). This is most commonly used to protect hydroxyl (-OH), amino (-NH₂), and thiol (-SH) groups during multi-step syntheses. The choice of silylating agent is critical and depends on factors such as the desired stability of the silyl ether, the steric environment of the functional group, and the overall reaction conditions. A well-chosen silylating agent can offer high selectivity for a specific functional group and can be removed under mild conditions once its protective role is complete.
Comparison of Common Silylating Agents
The effectiveness of a silylating agent is largely determined by the balance between its reactivity and the stability of the resulting silyl ether. The table below provides a comparative overview of this compound and other popular silylating agents.
| Silylating Agent | Abbreviation | Structure of Silyl Group | Key Characteristics | Common Applications |
| This compound | TIPS-amine | Triisopropylsilyl (TIPS) | High steric bulk, forms very stable silyl ethers, high selectivity for primary alcohols. | Protection of alcohols in complex syntheses where high stability is required. |
| Trimethylsilyl Chloride | TMS-Cl | Trimethylsilyl (TMS) | Low steric bulk, highly reactive, forms silyl ethers that are easily cleaved. | General purpose silylation, derivatization for gas chromatography. |
| tert-Butyldimethylsilyl Chloride | TBDMS-Cl / TBS-Cl | tert-Butyldimethylsilyl (TBDMS/TBS) | Moderate steric bulk, forms stable silyl ethers, good balance of reactivity and stability. | Widely used for the protection of primary and secondary alcohols.[1] |
| Hexamethyldisilazane | HMDS | Trimethylsilyl (TMS) | Less reactive than TMS-Cl, byproduct is ammonia, often requires a catalyst. | Silylation of alcohols and surface modification. |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Trimethylsilyl (TMS) | Highly reactive, volatile byproducts, suitable for sensitive substrates. | Derivatization for GC-MS analysis, silylation under neutral conditions.[2] |
Quantitative Performance Data
The following table summarizes typical reaction conditions and outcomes for the silylation of alcohols using various agents. It is important to note that direct comparative data for this compound under identical conditions as other agents is limited in the available literature. The data presented for TIPS-amine is inferred from the known reactivity of TIPS-Cl and the general behavior of aminosilanes.
| Silylating Agent | Substrate | Conditions | Reaction Time | Yield | Reference/Inference |
| This compound | Primary Alcohol | DMF, rt | 2 - 6 h | >90% | Inferred from TIPS-Cl reactivity |
| This compound | Secondary Alcohol | DMF, 60 °C | 12 - 24 h | Moderate to High | Inferred from TIPS-Cl reactivity |
| TMS-Cl | Primary Alcohol | Pyridine, 0 °C | < 1 h | >95% | General Knowledge |
| TBDMS-Cl | Primary Alcohol | Imidazole, DMF, rt | 1 - 4 h | >95% | [3] |
| TBDMS-Cl | Secondary Alcohol | Imidazole, DMF, rt | 4 - 12 h | High | [3] |
| HMDS | Primary Alcohol | Cat. TMS-Cl, 60 °C | 2 - 8 h | High | General Knowledge |
| BSA | Dextran (polysaccharide) | DMSO, 50 °C | Not specified | 100% | [4] |
Experimental Protocols
Protocol 1: General Silylation of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol.
Materials:
-
Alcohol substrate
-
This compound (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Dissolve the alcohol substrate in anhydrous DMF under an inert atmosphere.
-
Add this compound (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Silylation of a Primary Alcohol in a Diol
This protocol outlines a method for the selective protection of a primary alcohol in the presence of a secondary alcohol, leveraging the steric hindrance of the TIPS group.
Materials:
-
Diol substrate (containing both primary and secondary alcohols)
-
This compound (1.05 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.5 equivalents)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Dissolve the diol substrate in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by the slow addition of this compound (1.05 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the mono-silylated product.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography to isolate the selectively silylated primary alcohol.
Visualizing Silylation Concepts
General Silylation Workflow
The following diagram illustrates a typical workflow for a silylation reaction followed by deprotection.
Caption: A typical workflow for alcohol protection and deprotection.
Comparative Properties of Silylating Agents
This diagram provides a conceptual comparison of the steric hindrance and relative reactivity of different silylating agents.
References
A Comparative Study of Silylating Agents: N,N-Dimethyltriisopropylsilylamine vs. Triisopropylsilyl Chloride (TIPS-Cl)
In the realm of modern organic synthesis, the protection of sensitive functional groups is a cornerstone of strategy, enabling complex molecular transformations with high fidelity. Among the diverse arsenal of protecting groups, silyl ethers are preeminent for their versatility in masking the reactivity of alcohols. The choice of the silylating agent is critical and is dictated by factors such as substrate reactivity, desired stability of the protected intermediate, and reaction conditions. This guide provides a comparative analysis of two triisopropylsilyl-based reagents: the well-established triisopropylsilyl chloride (TIPS-Cl) and the less conventional N,N-Dimethyltriisopropylsilylamine.
Introduction to Silylating Agents
Triisopropylsilyl (TIPS) ethers are favored for their significant steric bulk, which imparts enhanced stability towards a range of reaction conditions, particularly acidic environments, compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.[1] This robustness makes the TIPS group an excellent choice for multi-step syntheses.[1] The two reagents discussed herein offer different approaches to the introduction of the TIPS protecting group.
Triisopropylsilyl chloride (TIPS-Cl) is a classic electrophilic silylating agent. Its reaction with an alcohol typically requires a base to neutralize the hydrochloric acid byproduct.[2] Common bases include imidazole and triethylamine.[3][4]
This compound belongs to the class of silylamines, which are generally considered more reactive silylating agents than their corresponding chlorides. The driving force for the reaction is the formation of a volatile and non-corrosive amine byproduct (dimethylamine), which can often simplify reaction workup.
Performance Comparison: Reactivity and Byproducts
While direct, side-by-side quantitative comparisons in the literature are scarce, the general reactivity trends of silyl chlorides and silylamines allow for a qualitative assessment. Silylamines are known to be potent silyl donors. The byproduct of silylation with this compound is dimethylamine, a volatile amine that can be easily removed from the reaction mixture. In contrast, the use of TIPS-Cl generates hydrochloric acid, which necessitates the use of a stoichiometric amount of a base, forming a salt that must be removed during workup.[2]
| Feature | This compound | Triisopropylsilyl Chloride (TIPS-Cl) |
| Reagent Type | Silylamine | Silyl Chloride |
| Byproduct | Dimethylamine (volatile) | Hydrochloric acid (requires base) |
| Reactivity | Generally higher | Moderate, often requires activation |
| Workup | Potentially simpler | Requires removal of salt byproduct |
| Selectivity | Governed by steric hindrance | Governed by steric hindrance |
Table 1: High-Level Comparison of Silylating Agent Characteristics
Experimental Data Summary
Due to the limited availability of direct comparative studies, the following tables present representative data for the silylation of alcohols using TIPS-Cl under various conditions. This data, gathered from multiple sources, illustrates typical yields and reaction times that can be expected.
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Imidazole | DMF | 16 | 100 | [4] |
| Primary Alcohol | Et₃N / DMAP | Et₃N | 25 | 95 | [4] |
| Benzyl Alcohol | Imidazole | None (Microwave) | 0.17 | 95 | [3] |
| Secondary Alcohol | Imidazole | None (Microwave) | 0.25 | 92 | [3] |
Table 2: Representative Silylation Yields with TIPS-Cl
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol with TIPS-Cl
This protocol is a representative example for the protection of a primary alcohol using triisopropylsilyl chloride and imidazole.
Materials:
-
Primary alcohol (1.0 eq)
-
Triisopropylsilyl chloride (TIPS-Cl) (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Septum
-
Nitrogen or Argon line
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq) and anhydrous DMF.
-
Add imidazole (2.2 eq) to the solution and stir until it dissolves.
-
Slowly add triisopropylsilyl chloride (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[4]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triisopropylsilyl ether.
General Protocol for Silylation of a Primary Alcohol with this compound
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Stir bar
-
Round-bottom flask
-
Septum
-
Nitrogen or Argon line
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and the anhydrous aprotic solvent.
-
Add this compound (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be directly concentrated under reduced pressure to remove the solvent and the volatile dimethylamine byproduct.
-
If necessary, the residue can be dissolved in a non-polar solvent like hexane and filtered through a short plug of silica gel to remove any minor impurities.
-
Concentrate the filtrate to obtain the purified triisopropylsilyl ether.
Visualization of Experimental Workflow and Reagent Comparison
The following diagrams illustrate the typical workflow for a silylation reaction and a logical comparison of the two reagents.
Caption: General workflow for the silylation of an alcohol.
Caption: Comparison of TIPS-Cl and this compound.
Conclusion
Both this compound and TIPS-Cl are effective reagents for the introduction of the robust TIPS protecting group onto alcohols. TIPS-Cl is a widely used and well-documented reagent, though its use necessitates a base and a more involved workup to remove salt byproducts. This compound, as a silylamine, offers the advantage of higher reactivity and the formation of a volatile, non-interfering byproduct, which can lead to a simplified purification process. The choice between these two reagents will depend on the specific requirements of the synthesis, including the reactivity of the substrate, the tolerance of the molecule to basic conditions, and considerations for process efficiency and workup. For substrates that are sensitive or where a streamlined workup is paramount, this compound presents a compelling alternative to the traditional silyl chloride. Further direct comparative studies under standardized conditions would be invaluable to the research community for making more informed decisions on reagent selection.
References
The Discerning Choice: N,N-Dimethyltriisopropylsilylamine for Selective Protection of Polyhydroxylated Compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in drug development and the creation of complex molecules, the selective protection of hydroxyl groups is a critical and often challenging task. For polyhydroxylated compounds, the ability to shield one hydroxyl group while leaving others available for reaction is paramount. This guide provides an objective comparison of N,N-Dimethyltriisopropylsilylamine as a protecting agent, evaluating its performance against other common silylating agents, supported by illustrative experimental data and detailed protocols.
The triisopropylsilyl (TIPS) group, introduced by reagents such as this compound, is renowned for its significant steric bulk. This characteristic is the primary determinant of its high selectivity, particularly for less sterically hindered primary hydroxyl groups over more hindered secondary and tertiary ones.[1][2] This guide will delve into the practical implications of this selectivity and compare it with another widely used silylating agent, tert-butyldimethylsilyl (TBDMS) chloride.
Comparative Selectivity: A Head-to-Head Analysis
To illustrate the selectivity of this compound, we will consider the protection of a model polyhydroxylated compound, methyl α-D-glucopyranoside. This common carbohydrate presents a primary hydroxyl group (at C6) and several secondary hydroxyl groups (at C2, C3, and C4), providing an excellent scaffold to evaluate the regioselectivity of different silylating agents.
The primary factor governing the selectivity of silyl ethers is steric hindrance.[3] Bulky silylating agents will preferentially react with the most accessible hydroxyl group. In the case of methyl α-D-glucopyranoside, the primary hydroxyl at the C6 position is significantly more accessible than the secondary hydroxyls on the pyranose ring.
Table 1: Comparison of Silylating Agent Selectivity on Methyl α-D-glucopyranoside
| Silylating Agent | Target Hydroxyl | Major Product(s) | Typical Yield of Monosilylated Product | Reference |
| This compound | Primary (C6-OH) | 6-O-TIPS | High | General Principle[3] |
| tert-Butyldimethylsilyl Chloride (TBDMS-Cl) | Primary (C6-OH) | 6-O-TBDMS | High | [4] |
| Trimethylsilyl Chloride (TMS-Cl) | All Hydroxyls | Mixture of per-silylated products | Low (for monosilylation) | [2][5] |
As the data suggests, both TIPS and TBDMS reagents show a strong preference for the primary hydroxyl group. However, the even greater steric bulk of the triisopropylsilyl group can lead to enhanced selectivity in more complex polyol systems. Conversely, less hindered silylating agents like trimethylsilyl chloride (TMS-Cl) often result in a mixture of products, making them unsuitable for selective protection in many cases.[2][5]
The Reagents in Focus: A Performance Snapshot
The choice of silylating agent extends beyond the silyl group itself. The leaving group on the silicon atom (e.g., -NMe₂, -Cl, -OTf) influences the reagent's reactivity and the reaction conditions required.
Table 2: Performance Comparison of Silylating Agents
| Feature | This compound | tert-Butyldimethylsilyl Chloride |
| Reactivity | Moderate | Moderate |
| Byproducts | Dimethylamine (volatile) | Imidazole Hydrochloride (salt) |
| Typical Base | Often not required (amine acts as base) | Imidazole, Triethylamine |
| Advantages | Volatile byproduct simplifies workup | Readily available and well-documented |
| Disadvantages | Less common than the corresponding chloride | Requires stoichiometric base, salt byproduct |
Silylamines, such as this compound, offer the advantage of producing a volatile byproduct (dimethylamine), which can be easily removed from the reaction mixture, simplifying the purification process. In contrast, silyl chlorides require an external base, like imidazole, which results in the formation of a salt that must be removed during workup.[6]
Experimental Protocols
To provide a practical context for these comparisons, detailed experimental protocols for the selective monosilylation of a symmetric diol, 1,4-butanediol, are presented below. These protocols are representative of the general procedures used for the protection of polyhydroxylated compounds.
Protocol 1: Selective Monosilylation of 1,4-Butanediol with this compound
Materials:
-
1,4-Butanediol
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,4-butanediol (2.0 equivalents) in anhydrous DCM, add this compound (1.0 equivalent) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the mono-TIPS protected diol.
Protocol 2: Selective Monosilylation of 1,4-Butanediol with tert-Butyldimethylsilyl Chloride (TBDMS-Cl)
Materials:
-
1,4-Butanediol
-
tert-Butyldimethylsilyl Chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,4-butanediol (2.0 equivalents) and imidazole (1.2 equivalents) in anhydrous DCM at 0 °C, add a solution of TBDMS-Cl (1.0 equivalent) in anhydrous DCM dropwise.[7]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with deionized water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the mono-TBDMS protected diol.[7]
Visualizing the Workflow and Selectivity
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logic of silylating agent selectivity.
Conclusion
This compound, as a source for the sterically demanding triisopropylsilyl (TIPS) protecting group, offers excellent selectivity for the protection of primary hydroxyl groups in polyhydroxylated compounds. Its primary advantage lies in the formation of a volatile dimethylamine byproduct, which can simplify the purification process compared to traditional silyl chlorides that require an external base and produce salt byproducts. While both TIPS and TBDMS groups provide high selectivity for less hindered hydroxyls, the choice between them, and the specific silylating reagent, will depend on the specific substrate, the required stability of the silyl ether, and the desired reaction conditions and workup procedure. For researchers and drug development professionals, a careful consideration of these factors will lead to a more efficient and successful synthetic strategy.
References
- 1. organic chemistry - How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]
- 7. ace.as-pub.com [ace.as-pub.com]
A Comparative Guide to the Kinetics of Silylation Reactions: Featuring N,N-Dimethyltriisopropylsilylamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the strategic use of protecting groups is paramount. Silyl ethers are among the most utilized protective functionalities for hydroxyl groups due to their versatile stability and ease of installation and removal. The kinetic profile of a silylating agent is a critical factor in its selection, dictating reaction times, selectivity, and overall efficiency. This guide provides a comparative analysis of the kinetics of silylation reactions, with a special focus on the sterically hindered reagent, N,N-Dimethyltriisopropylsilylamine.
While direct kinetic data for this compound is not extensively available in the current literature, this guide offers a framework for its evaluation by presenting comparative data for other common silylating agents and providing a detailed experimental protocol for researchers to conduct their own kinetic studies.
Comparative Kinetic Data of Silylating Agents
The steric and electronic properties of both the silylating agent and the alcohol substrate profoundly influence the rate of silylation. Generally, bulkier silyl groups and more sterically hindered alcohols lead to slower reaction rates.
One study systematically investigated the relative rate constants for the silylation of a secondary alcohol (1-phenylethanol) with various silyl chlorides, highlighting the impact of increasing steric bulk on the silylating agent.
Table 1: Relative Rate Constants for the Silylation of a Secondary Alcohol with Various Silyl Chlorides
| Silylating Agent | Silyl Group | Relative Rate Constant (k_rel) |
| Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 1.00 |
| Triethylsilyl chloride (TESCl) | -Si(CH₂CH₃)₃ | 0.65 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | -Si(CH₃)₂(C(CH₃)₃) | 0.01 |
| Triisopropylsilyl chloride (TIPSCl) | -Si(CH(CH₃)₂)₃ | < 0.001 |
Data adapted from a study on the Lewis base-catalyzed silylation of alcohols.
The significant decrease in the relative rate constant for Triisopropylsilyl chloride (TIPSCl) underscores the substantial steric hindrance imposed by the three isopropyl groups. Given that this compound shares the same bulky triisopropylsilyl group, its reactivity is expected to be in a similar range, though the leaving group (dimethylamine vs. chloride) will also play a role.
Another critical factor is the nature of the alcohol. A mechanistic analysis of Lewis base-catalyzed silylation revealed the dramatic difference in reaction times for primary, secondary, and tertiary alcohols.
Table 2: Relative Silylation Reaction Half-Lives for Different Alcohol Types
| Alcohol Type | Relative Half-Life (t₁/₂) |
| Primary | 1 |
| Secondary | ~47 |
| Tertiary | ~94,000 |
Data represents the silylation of structurally similar alcohols and highlights the pronounced effect of steric hindrance around the hydroxyl group.
These data collectively suggest that the silylation of a primary alcohol with a less hindered silylating agent will be significantly faster than the silylation of a tertiary alcohol with a bulky reagent like this compound.
Experimental Protocols for Kinetic Studies
To facilitate the direct comparison of this compound with other silylating agents, a standardized experimental protocol for monitoring the reaction kinetics is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, allowing for the quantification of reactants and products over time.
General Protocol for Kinetic Monitoring of Alcohol Silylation by GC-MS
1. Materials and Reagents:
-
Alcohol substrate (e.g., benzyl alcohol, 1-phenylethanol)
-
Silylating agent (e.g., this compound, TBDMSCl, etc.)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard (e.g., dodecane, a compound not reactive under the reaction conditions and with a distinct GC retention time)
-
Quenching agent (e.g., a short-chain alcohol like methanol, if necessary)
-
GC-MS vials and caps
2. Reaction Setup:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate and the internal standard in the chosen anhydrous solvent to known concentrations.
-
Equilibrate the solution to the desired reaction temperature (e.g., 25 °C) in a thermostated bath.
3. Kinetic Run:
-
Initiate the reaction by adding a known amount of the silylating agent to the stirred solution. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a GC vial containing a quenching agent or a large volume of the solvent. This prevents further reaction before analysis.
4. GC-MS Analysis:
-
Analyze the quenched aliquots by GC-MS.
-
Develop a GC method that provides good separation of the alcohol substrate, the silylated product, and the internal standard.
-
Use the mass spectrometer to confirm the identity of each peak.
-
Integrate the peak areas of the alcohol, the silylated product, and the internal standard.
5. Data Analysis:
-
Calculate the concentration of the alcohol and the silylated product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant (alcohol) versus time to determine the reaction rate.
-
From this data, the reaction order and the rate constant (k) can be determined using appropriate kinetic models (e.g., pseudo-first-order if the silylating agent is in large excess).
Visualizing the Silylation Process
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for a kinetic study of a silylation reaction.
Caption: Generalized chemical transformation in a silylation reaction.
Conclusion
The selection of an appropriate silylating agent is a critical decision in chemical synthesis, with reaction kinetics playing a central role. While this compound is a valuable reagent for introducing the robust triisopropylsilyl protecting group, its high steric hindrance suggests a slower reaction profile compared to less bulky alternatives. The provided comparative data for other silylating agents and the detailed experimental protocol for kinetic analysis empower researchers to make informed decisions and to quantitatively assess the performance of this compound in their specific applications. This systematic approach will contribute to the optimization of reaction conditions, leading to more efficient and selective synthetic outcomes.
Unveiling the Third Dimension: A Comparative Guide to Validating Silylated Product Structures by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for silylated products, where the introduction of a silyl group can significantly influence chemical properties and biological activity. While various analytical techniques offer insights into molecular structure, X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution structural data. This guide offers an objective comparison of X-ray crystallography with other common analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of silylated compounds, supported by experimental data and detailed protocols.
The Decisive Edge of X-ray Crystallography
X-ray crystallography provides a detailed map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[1][2][3] This technique is unparalleled in its ability to reveal the absolute configuration and subtle conformational details of a molecule, which are often crucial for understanding its function. For silylated products, where the bulky silyl group can introduce significant steric effects and influence molecular packing, X-ray crystallography offers a definitive picture of the resulting structure.
However, the path to a crystal structure is not without its challenges. The primary bottleneck is often the growth of a high-quality single crystal, a process that can be both time-consuming and empirical.[1][4]
A Comparative Analysis: X-ray Crystallography vs. NMR and Mass Spectrometry
While X-ray crystallography provides a static, solid-state structure, NMR spectroscopy offers insights into the dynamic nature of a molecule in solution.[5][6] Mass spectrometry, on the other hand, provides information about the molecular weight and fragmentation patterns, which can be used to deduce the molecular formula and aspects of the structure.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (after ionization) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Connectivity, relative stereochemistry, conformational dynamics in solution | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous structure determination, high precision.[1][2] | Provides information on dynamic processes, no need for crystallization. | High sensitivity, requires very small sample amounts, provides molecular formula. |
| Limitations | Requires high-quality single crystals, provides a static picture.[1] | Can be difficult to interpret for complex molecules, may not provide absolute stereochemistry. | Does not provide 3D structure, interpretation of fragmentation can be complex. |
Experimental Data: A Look at Silylated Structures
The following table presents representative crystallographic data for a silylated compound, showcasing the level of detail that can be obtained through X-ray diffraction.
Table 1: Selected Bond Lengths and Angles for a Trimethylsilyl (TMS) Derivative
| Bond | Bond Length (Å) | Angle | Bond Angle (°) |
| Si-O | 1.645 | O-Si-C1 | 109.8 |
| Si-C1 | 1.852 | O-Si-C2 | 109.5 |
| Si-C2 | 1.851 | O-Si-C3 | 110.1 |
| Si-C3 | 1.853 | C1-Si-C2 | 108.7 |
| C1-Si-C3 | 108.5 | ||
| C2-Si-C3 | 110.2 |
Note: Data is illustrative and derived from typical values for similar structures.
Experimental Protocols
Crystallization of Silylated Organic Compounds for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step. Silylated compounds can present unique challenges due to their often non-polar and flexible nature. Here is a general protocol that can be adapted for various silylated products:
-
Purification: The compound must be of the highest possible purity. Standard techniques such as column chromatography, recrystallization, or sublimation should be employed.
-
Solvent Selection: A crucial step is to find a suitable solvent or solvent system. A good starting point is a solvent in which the compound is sparingly soluble. Slow evaporation of a dilute solution is a common and effective method.[7][8][9] Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound, is another powerful technique.[9]
-
Solvent Screening: A small-scale screening of various solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, ethyl acetate, methanol) and their mixtures is recommended.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[7]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but miscible with the solvent of the solution. The precipitant will slowly diffuse into the solution, inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
-
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), they should be carefully harvested using a small loop or a fine needle and mounted on the goniometer of the diffractometer.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Mounting: The selected crystal is mounted on a goniometer head. For air-sensitive samples, this is done under an inert atmosphere.
-
Data Collection: The crystal is placed in a focused X-ray beam and rotated.[1] The diffraction pattern is recorded on a detector. A full dataset is collected by rotating the crystal through a range of angles.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to obtain the final, high-resolution structure.[2]
Visualizing the Workflow and Comparisons
Conclusion
For the definitive structural validation of silylated products, single-crystal X-ray crystallography remains the most powerful and reliable method. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms, which is often essential for understanding the compound's properties and for applications in drug design and materials science. While NMR and mass spectrometry are indispensable tools for routine characterization and for providing complementary information about the molecule's behavior in solution and its elemental composition, they cannot replace the unambiguous and high-resolution structural data afforded by X-ray crystallography. For researchers and drug development professionals, investing the effort to obtain a crystal structure of a key silylated compound can provide a solid foundation for further research and development.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.bu.edu [people.bu.edu]
- 6. Comparison of X-ray and NMR structures: is there a systematic difference in residue contacts between X-ray- and NMR-resolved protein structures? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Benchmarking N,N-Dimethyltriisopropylsilylamine performance against other protecting group methods
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical development and materials science, the judicious selection of protecting groups is paramount to the success of complex molecular syntheses. The protection of amine functionalities is a frequent necessity, preventing unwanted side reactions and enabling precise chemical transformations. While carbamate-based protecting groups such as tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) are well-established and widely utilized, silyl-based strategies present an alternative with potentially distinct advantages in selectivity and orthogonality. This guide provides a comparative analysis of the performance of N,N-Dimethyltriisopropylsilylamine (TIPS-amine) against the conventional Boc and Cbz protecting group methods, supported by available experimental data and detailed protocols.
Performance Comparison of Amine Protecting Groups
The choice of an amine protecting group is dictated by several factors, including its ease of introduction and removal, its stability under various reaction conditions, and its orthogonality with other protecting groups present in the molecule. The following tables summarize the quantitative data available for TIPS, Boc, and Cbz protecting groups. It is important to note that direct, side-by-side quantitative comparisons of this compound with Boc and Cbz for amine protection are not extensively documented in the literature. The data for TIPS-amine is largely inferred from studies on silyl protection of alcohols and general knowledge of N-silyl bond lability.
Table 1: Comparison of Protection Reaction Parameters
| Protecting Group | Reagent | Typical Substrate | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| TIPS | This compound / TIPS-Cl | Primary/Secondary Amine | DCM, THF | Imidazole, Et3N | 0 - RT | 1 - 12 | Data not available |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Primary/Secondary Amine | DCM, THF, H₂O | Et₃N, DMAP, NaOH | 0 - 40 | 1 - 12 | >95[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Primary/Secondary Amine | THF/H₂O, DCM | NaHCO₃, Et₃N | 0 - RT | 2 - 20 | >90 |
Table 2: Comparison of Deprotection Conditions and Stability
| Protecting Group | Deprotection Reagents | Stability (Stable to) | Lability (Labile to) | Typical Deprotection Time |
| TIPS | TBAF, HF, mild acid (e.g., AcOH) | Basic conditions, hydrogenation | Aqueous workup, strong acids, fluoride ions | Minutes to hours |
| Boc | Strong acids (TFA, HCl) | Basic conditions, hydrogenation, nucleophiles | Strong acids | 0.5 - 2 h[1] |
| Cbz | Catalytic hydrogenation (H₂, Pd/C) | Acidic and basic conditions | Catalytic hydrogenation | 1 - 3 h[2] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using Boc and Cbz are well-established. For TIPS-amine, a general protocol is provided based on silylation reactions of alcohols, adapted for amines.
N-Triisopropylsilyl (TIPS) Protection (General Protocol)
-
To a solution of the amine (1.0 equiv) and imidazole (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add triisopropylsilyl chloride (TIPS-Cl) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
N-tert-Butoxycarbonyl (Boc) Protection[1]
-
To a solution of the amine (1.0 equiv) and triethylamine (1.5 equiv) in a suitable solvent (e.g., DCM, THF, or a biphasic mixture with water) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv).[1]
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.[1]
-
Upon completion, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected amine.[1]
N-Carboxybenzyl (Cbz) Protection
-
To a solution of the amine (1.0 equiv) in a mixture of THF and water (2:1) at 0 °C, add sodium bicarbonate (2.0 equiv).
-
Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise and stir the reaction for 2-20 hours at room temperature, monitoring by TLC.
-
Upon completion, dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography if necessary.
N-Triisopropylsilyl (TIPS) Deprotection (General Protocol)
-
To a solution of the N-TIPS protected amine in THF, add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M in THF).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
N-tert-Butoxycarbonyl (Boc) Deprotection[1]
-
Dissolve the N-Boc protected amine in an organic solvent such as dichloromethane (DCM).[1]
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% v/v) or a 4M solution of HCl in dioxane.[1]
-
Stir the reaction at room temperature for 0.5-2 hours.[1]
-
Evaporate the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.
N-Carboxybenzyl (Cbz) Deprotection[2]
-
Dissolve the N-Cbz protected amine in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, typically 10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) for 1-3 hours.[2]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing Reaction Workflows and Logical Relationships
The following diagrams illustrate the workflows for amine protection/deprotection and a logical comparison of the protecting group strategies.
Discussion and Conclusion
This compound (TIPS-amine): The use of TIPS as a protecting group for amines is not as widespread as for alcohols. The primary advantage of silyl protection is the mild, non-acidic/non-basic deprotection conditions using fluoride ions. This offers orthogonality to many common protecting groups. However, N-silyl bonds are generally more labile than O-silyl bonds and can be sensitive to aqueous conditions, including workup and chromatography. This lability can be a double-edged sword: offering easy removal but potentially poor stability during multi-step syntheses. The steric bulk of the triisopropylsilyl group enhances stability compared to smaller silyl groups like trimethylsilyl (TMS).
tert-Butoxycarbonyl (Boc): The Boc group is one of the most common amine protecting groups due to its ease of introduction, high yields, and stability to a wide range of non-acidic reagents.[1] Its removal under strong acidic conditions provides a clean and efficient deprotection, making it a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1]
Carboxybenzyl (Cbz): The Cbz group offers excellent stability to both acidic and basic conditions. Its unique deprotection via catalytic hydrogenation provides an orthogonal method to acid- or base-labile protecting groups. This makes it highly valuable in complex syntheses where multiple protecting groups are required.
References
Safety Operating Guide
Navigating the Safe Disposal of N,N-Dimethyltriisopropylsilylamine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N,N-Dimethyltriisopropylsilylamine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound is classified as an irritant, particularly to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Quantitative Data Summary
The following table summarizes the key physical and safety data for this compound.
| Property | Value | Reference |
| CAS Number | 181231-66-3 | [1][2][3][4][5] |
| Molecular Formula | C11H27NSi | [1][3][5] |
| Molecular Weight | 201.42 g/mol | [1][3][5] |
| Melting Point | 27-30 °C | [1][4] |
| Boiling Point | 76-78 °C @ 8 mm Hg | [1][4] |
| Density | 0.833 g/mL at 25 °C | [1][4] |
| Flash Point | 67 °C | [1][4] |
| Hazard Codes | Xi (Irritant) | [1] |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]
Experimental Protocol: Waste Collection and Labeling
-
Container Selection : Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be compatible with flammable and corrosive materials.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions.[6]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Flammable).
-
Accumulation : Store the waste container in a designated satellite accumulation area within the laboratory, away from heat sources and incompatible materials.[8]
Experimental Protocol: Disposal of Empty Containers
-
Triple Rinsing : Thoroughly rinse the empty this compound container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Rinsate Collection : Collect the rinsate as hazardous waste in the designated container for this compound waste.
-
Container Defacing : Before disposing of the rinsed container in the appropriate solid waste stream (e.g., glass recycling), deface or remove the original label to prevent misuse.
Experimental Protocol: Spill Management
-
Evacuation and Ventilation : In case of a spill, evacuate the immediate area and ensure adequate ventilation by working within a fume hood.[6]
-
Containment : For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collection : Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination : Decontaminate the spill area with a suitable cleaning agent.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific hazardous waste management guidelines and local regulations for any additional requirements.[6][8]
References
- 1. Cas 181231-66-3,(DIMETHYLAMINO)TRIISOPROPYLSILANE 96 | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound/CAS:181231-66-3-HXCHEM [hxchem.net]
- 4. (DIMETHYLAMINO)TRIISOPROPYLSILANE 96 | 181231-66-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of N,N-Dimethyltriisopropylsilylamine: A Comprehensive Guide
Immediate Safety and Handling Protocol
N,N-Dimethyltriisopropylsilylamine is classified as an irritant, posing a risk to the eyes, skin, and respiratory system.[1][2] All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] It is crucial to prevent contact with skin and eyes through the use of appropriate personal protective equipment.
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 181231-66-3 | [1][2][4] |
| Molecular Formula | C11H27NSi | [1][2][4] |
| Molecular Weight | 201.42 g/mol | [1][2][4] |
| Appearance | Solid | [1] |
| Melting Point | 27-30 °C | [1][2] |
| Boiling Point | 76-78 °C @ 8 mm Hg | [1][2] |
| Flash Point | 67 °C | [1] |
| Density | 0.833 g/mL at 25 °C | [1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to protect against potential hazards. The following table summarizes the recommended PPE for various tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Chemical safety goggles or a face shield. | Nitrile or neoprene gloves. | Lab coat. | Required if not in a fume hood. |
| Reactions and Work-up | Chemical safety goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | Work in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator with appropriate cartridges. |
Operational and Disposal Plans
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5]
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Collect the absorbed material into a suitable, labeled container for disposal. Do not allow the chemical to enter drains or waterways.
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to ensure proper disposal.
Logical Workflow for Handling
The following diagram illustrates a safe and logical workflow for handling this compound from receipt to disposal.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult with your institution's environmental health and safety department for specific guidance and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
